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  • Product: Diethyl 2,2-dimethylglutarate
  • CAS: 78092-07-6

Core Science & Biosynthesis

Foundational

Diethyl 2,2-dimethylglutarate chemical properties

An In-depth Technical Guide to the Chemical Properties of Diethyl 2,2-Dimethylglutarate For Researchers, Scientists, and Drug Development Professionals Introduction and Molecular Overview Diethyl 2,2-dimethylglutarate, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Diethyl 2,2-Dimethylglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

Diethyl 2,2-dimethylglutarate, also known as diethyl 2,2-dimethylpentanedioate, is a diester with the chemical formula C11H20O4.[1] Its structure features a five-carbon glutarate backbone with two methyl groups at the C2 position and two ethyl ester groups at the termini. The presence of the gem-dimethyl group at the alpha-position to one of the carbonyls introduces significant steric hindrance, which profoundly influences the molecule's reactivity and physicochemical properties compared to its unsubstituted analogue, diethyl glutarate. This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and analytical characterization, offering valuable insights for its application in research and development.

Key Identifiers:

  • IUPAC Name: Diethyl 2,2-dimethylpentanedioate

  • CAS Number: 78092-07-6[1]

  • Molecular Formula: C11H20O4[1]

  • Molecular Weight: 216.27 g/mol [1]

Caption: Molecular structure of diethyl 2,2-dimethylglutarate.

Physicochemical Properties

The physical and chemical properties of diethyl 2,2-dimethylglutarate are summarized below. These properties make it a relatively high-boiling, non-polar liquid with low volatility at room temperature.

PropertyValueReference
Molecular Formula C11H20O4[1]
Molecular Weight 216.27 g/mol [1]
Boiling Point 233.2 °C at 760 mmHg[1]
Density 0.996 g/cm³[1]
Refractive Index 1.433[1]
Flash Point 100.3 °C[1]
Vapor Pressure 0.0565 mmHg at 25°C[1]
Solubility Expected to be soluble in common organic solvents like ether and slightly soluble in water.Inferred from similar diesters[2]

Synthesis and Manufacturing

The synthesis of diethyl 2,2-dimethylglutarate is most commonly achieved via Fischer esterification of 2,2-dimethylglutaric acid with ethanol in the presence of an acid catalyst. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by removing the water formed during the reaction.

cluster_0 Synthesis Workflow Reactants 2,2-Dimethylglutaric Acid + Ethanol (excess) + Acid Catalyst (e.g., H₂SO₄) Reaction Reflux Reaction (Removal of Water) Reactants->Reaction Heat Workup Neutralization (e.g., NaHCO₃) & Phase Separation Reaction->Workup Cooling Purification Distillation under Reduced Pressure Workup->Purification Product Pure Diethyl 2,2-Dimethylglutarate Purification->Product

Caption: General workflow for the synthesis of diethyl 2,2-dimethylglutarate.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a product with the expected boiling point and subsequent spectroscopic analysis.

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2,2-dimethylglutaric acid (1.0 mol).[3][4]

  • Reagent Addition: Add an excess of absolute ethanol (5.0 mol) to serve as both reactant and solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 mol). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and accelerating the nucleophilic attack by ethanol.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product side. Monitor the reaction progress by tracking the amount of water collected.

  • Quenching and Workup: Once the theoretical amount of water is collected, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or a similar organic solvent. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude diethyl 2,2-dimethylglutarate by vacuum distillation. Collect the fraction boiling at the expected temperature (approx. 233°C at atmospheric pressure, lower under vacuum).[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of diethyl 2,2-dimethylglutarate is dominated by its two ester functional groups. Key reactions include hydrolysis and transesterification.

Hydrolysis

Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol under either acidic or basic conditions.[5]

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and requires an excess of water to proceed to completion.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible as the final step involves the deprotonation of the carboxylic acid by the base, forming a carboxylate salt.

The gem-dimethyl group at the C2 position sterically hinders the approach of nucleophiles to the adjacent carbonyl carbon. Consequently, the rate of hydrolysis at this ester group is expected to be significantly slower than at the ester group at the C5 position. This differential reactivity could potentially be exploited for selective mono-hydrolysis under carefully controlled conditions.

Ester R-C(=O)O-R' Tetrahedral_Intermediate [R-C(O⁻)(OH)O-R'] Ester->Tetrahedral_Intermediate + ⁻OH (Nucleophilic Attack) Hydroxide ⁻OH Carboxylic_Acid R-C(=O)OH Tetrahedral_Intermediate->Carboxylic_Acid - ⁻OR' (Loss of Leaving Group) Carboxylate R-C(=O)O⁻ Carboxylic_Acid->Carboxylate + ⁻OH (Acid-Base Reaction) Alkoxide ⁻OR' Alcohol R'-OH Alkoxide->Alcohol + H₂O

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Transesterification

In the presence of another alcohol and an acid or base catalyst, diethyl 2,2-dimethylglutarate can undergo transesterification to form different esters. This reaction is also an equilibrium process and can be driven by using a large excess of the new alcohol or by removing one of the products.[6]

Spectroscopic and Analytical Characterization

The structural elucidation of diethyl 2,2-dimethylglutarate relies on standard spectroscopic techniques. While specific published spectra are scarce, the expected data can be reliably predicted.

Predicted NMR Data
  • ¹H NMR: The spectrum is expected to show:

    • A triplet corresponding to the six methyl protons of the two ethyl groups.

    • A quartet for the four methylene protons of the two ethyl groups.

    • A singlet for the six protons of the gem-dimethyl group.

    • Multiplets for the four methylene protons on the glutarate backbone.

  • ¹³C NMR: The spectrum will show distinct signals for:

    • The two carbonyl carbons.

    • The quaternary carbon bearing the gem-dimethyl groups.

    • The methylene carbons of the glutarate backbone.

    • The carbons of the gem-dimethyl groups.

    • The methylene and methyl carbons of the ethyl groups.

Predicted IR Spectroscopy Data

The infrared spectrum will be characterized by a strong absorption band around 1730-1750 cm⁻¹ , which is typical for the C=O stretching vibration of an ester. Additional bands corresponding to C-O stretching and C-H bending and stretching vibrations will also be present.[3][7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns typical of esters, including the loss of the ethoxy group (-OCH2CH3) and cleavage at various points along the carbon backbone.

cluster_1 Analytical Workflow Sample Diethyl 2,2-Dimethylglutarate Sample Prep Sample Preparation (Dissolve in Deuterated Solvent, e.g., CDCl₃) Sample->Prep MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR IR IR Spectroscopy Prep->IR Analysis Data Interpretation & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the analytical characterization of the compound.

Protocol: NMR Sample Preparation and Analysis

This protocol is adapted from standard procedures for small organic molecules.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of purified diethyl 2,2-dimethylglutarate into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of ~2 seconds are required for a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals and assign both ¹H and ¹³C peaks to the corresponding atoms in the molecule.

Applications in Research and Drug Development

While specific applications for diethyl 2,2-dimethylglutarate are not widely documented, its properties suggest several potential uses in research and pharmaceutical development:

  • Synthetic Intermediate: As a difunctional molecule, it can serve as a building block for more complex molecules, including polymers and active pharmaceutical ingredients (APIs). The sterically hindered center can be used to introduce specific three-dimensional architecture into a target molecule.

  • Specialty Solvent: Its high boiling point, low volatility, and ester functionality make it a potential solvent for specific reactions or formulations where polar substances need to be dissolved.[9][10]

  • Plasticizer: Diesters are commonly used as plasticizers in polymer formulations. Diethyl 2,2-dimethylglutarate could be investigated for its utility in modifying the physical properties of pharmaceutical-grade polymers used in drug delivery systems.[11][12]

Safety and Handling

No specific safety data sheet (SDS) is available for diethyl 2,2-dimethylglutarate. However, based on data for similar compounds like dimethyl glutarate, the following precautions should be observed:[5][13][14][15]

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[16] Keep containers tightly sealed.

  • Hazards: Assumed to be a combustible liquid.[13] May cause skin and eye irritation upon contact.[17] Avoid inhalation of vapors.

References

  • Diethyl 2-methylglutarate | C10H18O4 | CID 86764 . PubChem. [Link]

  • 2,2-Dimethylglutaric acid | C7H12O4 | CID 12681 . PubChem. [Link]

  • DIMETHYL GLUTARATE . Ataman Kimya. [Link]

  • Diethyl glutarate | C9H16O4 | CID 13163 . PubChem. [Link]

  • Dimethyl Glutarate Supplier | 1119-40-0 . Silver Fern Chemical. [Link]

  • SAFETY DATA SHEET - Dibasic Ester . G.J. CHEMICAL COMPANY, INC.. [Link]

  • 2,2-Dimethylglutaric acid . NIST WebBook. [Link]

  • Preparation method of Dimethyl Glutarate and its application in organic synthesis . FAQ. [Link]

  • Dimethyl Glutarate | C7H12O4 | CID 14242 . PubChem. [Link]

  • Dimethyl Glutarate (ESS 160) . J R Hess Company, Inc.. [Link]

  • Dimethyl Glutarate Manufacturers and Suppliers China . Weifang Integratechem. [Link]

Sources

Exploratory

The Physicochemical Profile and Mechanistic Utility of Diethyl 2,2-dimethylglutarate: A Comprehensive Guide for Advanced Organic Synthesis

Executive Summary & Structural Causality In advanced organic synthesis and drug development, the selection of aliphatic building blocks is rarely arbitrary. Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6), also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In advanced organic synthesis and drug development, the selection of aliphatic building blocks is rarely arbitrary. Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6), also known as 1,5-diethyl 2,2-dimethylpentanedioate, is a specialized diester that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex macrocycles [ECHEMI][1].

The defining feature of this molecule is not its ester termini, but rather the geminal dimethyl substitution at the C2 position . From a mechanistic standpoint, this substitution is a powerful thermodynamic driver. It induces the Thorpe-Ingold effect (or angle compression effect) [Wikipedia][2]. By placing bulky methyl groups on the carbon backbone, the internal bond angles (C1-C2-C3) are sterically compressed to less than the standard tetrahedral angle of 109.5°.

This compression forces the reactive ends of the molecule closer together, drastically reducing the unprofitable rotamer distribution in the ground state. Consequently, the entropic penalty ( ΔS‡ ) required to reach the transition state is minimized, leading to highly accelerated intramolecular cyclization reactions compared to unsubstituted glutarates [ResearchGate][3].

Physicochemical Properties & Laboratory Implications

Understanding the physical properties of Diethyl 2,2-dimethylglutarate is essential for designing efficient reaction conditions, extraction protocols, and purification workflows. The quantitative data is summarized below with field-proven insights into their laboratory implications.

PropertyValueCausality / Laboratory Implication
CAS Number 78092-07-6Unique identifier for precise procurement and safety tracking [ECHEMI][1].
Molecular Weight 216.27 g/mol Dictates stoichiometric calculations in macrocycle and cage synthesis [CATO][4].
Density 0.996 g/cm³Slightly less dense than water. In solvent-free aqueous washes, it will form the top organic layer [ECHEMI][1].
Boiling Point 233.2 ºC (at 760 mmHg)The high boiling point is driven by the molecular weight and strong ester dipole interactions. Implication: Standard rotary evaporation is insufficient for removal; high-vacuum distillation is required [ECHEMI][1].
Flash Point 100.3 ºCClassifies as a combustible liquid but remains safely above the boiling points of common reaction solvents (e.g., THF, EtOH) during reflux [ECHEMI][1].
Refractive Index 1.433Provides a rapid, non-destructive method for purity validation via refractometry post-distillation [ECHEMI][1].
XLogP3 1.919Indicates moderate lipophilicity. Implication: It will partition highly into organic solvents (EtOAc, DCM) during biphasic workups while remaining insoluble in cold water [ECHEMI][1].

Experimental Workflow: Harnessing the Thorpe-Ingold Effect

To utilize Diethyl 2,2-dimethylglutarate in ring-closing metathesis or macrocyclization, the diester must typically be converted into a reactive anhydride. The following protocol outlines a self-validating system for saponification and cyclization, explaining the causality behind each procedural choice.

Protocol: Base-Catalyzed Saponification and Intramolecular Cyclization

Step 1: Saponification (Ester Cleavage)

  • Action: Dissolve Diethyl 2,2-dimethylglutarate in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux the mixture for 4 hours.

  • Causality: Esters require strong nucleophiles for cleavage. The hydroxide ion attacks the electrophilic carbonyl carbons. Because the starting diester is lipophilic (XLogP3 = 1.919), ethanol is mandatory as a co-solvent to homogenize the reaction mixture and ensure the substrate interacts with the aqueous base.

Step 2: Acidification (Protonation)

  • Action: Cool the mixture to 0 °C to prevent exothermic degradation. Slowly add 6M HCl dropwise until the aqueous layer reaches pH 1–2 (validate using pH indicator paper).

  • Causality: Saponification yields the water-soluble disodium salt of 2,2-dimethylglutaric acid. Acidification protonates the carboxylate groups, converting them into the free, neutral dicarboxylic acid, which is essential for organic extraction.

Step 3: Biphasic Extraction and Drying

  • Action: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with saturated NaCl (brine), and dry over anhydrous MgSO 4​ . Filter and concentrate under reduced pressure.

  • Causality: EtOAc effectively partitions the protonated diacid from the aqueous inorganic salts. The MgSO 4​ drying step is a critical self-validating checkpoint; any residual water carried over will aggressively quench the dehydrating agent used in the final step.

Step 4: Dehydration and Cyclization

  • Action: Dissolve the isolated diacid in acetic anhydride (Ac 2​ O) and reflux for 2 hours. Concentrate under high vacuum to yield 2,2-dimethylglutaric anhydride.

  • Causality: Acetic anhydride acts as a chemical dehydrating agent. Here, the gem-dimethyl effect actively drives the reaction. The steric bulk of the methyl groups compresses the bond angles, forcing the two carboxylic acid termini into close proximity. This drastically lowers the entropic barrier, accelerating the formation of the 6-membered anhydride ring [ResearchGate][3].

Mechanistic and Workflow Visualizations

The following diagrams map the thermodynamic principles and the experimental execution of the processes described above.

G A Diethyl 2,2-dimethylglutarate (Acyclic Precursor) B Steric Bulk of Gem-Dimethyl Group A->B C Angle Compression (θ < 109.5°) B->C D Reduced Rotational Entropy (ΔS‡ less negative) B->D E Accelerated Intramolecular Cyclization (Thorpe-Ingold Effect) C->E D->E

Thermodynamic pathway of the Thorpe-Ingold effect in gem-dimethyl substituted esters.

Workflow S1 1. Saponification (NaOH, EtOH/H2O) S2 2. Acidification (HCl to pH 2) S1->S2 S3 3. Extraction (EtOAc, MgSO4) S2->S3 S4 4. Cyclization (Ac2O, Reflux) S3->S4 S5 Product Anhydride S4->S5

Workflow for the saponification and cyclization of Diethyl 2,2-dimethylglutarate.

References

  • [3] Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages, ResearchGate. URL:[Link]

  • [2] Thorpe–Ingold effect, Wikipedia. URL:[Link]

Sources

Foundational

Diethyl 2,2-dimethylglutarate: Structural Elucidation, Synthesis, and Applications in Advanced Materials

Executive Summary Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) is a highly specialized α,α-disubstituted dicarboxylic acid ester[1]. While seemingly a simple derivative of glutaric acid, the strategic placement of a g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) is a highly specialized α,α-disubstituted dicarboxylic acid ester[1]. While seemingly a simple derivative of glutaric acid, the strategic placement of a gem-dimethyl group at the C2 position fundamentally alters its steric profile and physicochemical behavior. This whitepaper provides researchers and drug development professionals with an in-depth technical analysis of its structural formula, self-validating synthesis protocols, and its critical role as a building block in advanced polymer science and pharmaceutical design.

Structural Elucidation & Chemical Identity

The IUPAC nomenclature for this compound is diethyl 2,2-dimethylpentanedioate [1]. Its structural formula is defined by a five-carbon aliphatic backbone (glutarate). At the C2 position—alpha to one of the ester carbonyls—two methyl groups are attached, creating a geminal-dimethyl configuration. Both terminal carboxylic acid groups are esterified with ethyl groups.

  • Chemical Formula : C11H20O4[1]

  • Molecular Weight : 216.2741 g/mol [1]

  • InChI String : InChI=1/C11H20O4/c1-5-14-9(12)7-8-11(3,4)10(13)15-6-2/h5-8H2,1-4H3[1]

Physicochemical Properties

The physical parameters of diethyl 2,2-dimethylglutarate dictate its handling and purification during organic synthesis. All quantitative data is summarized below for rapid comparative analysis:

PropertyValueReference
Density 0.996 g/cm³[1]
Boiling Point 233.2 °C at 760 mmHg[1]
Refractive Index 1.433[1]
Flash Point 100.3 °C[1]
Vapor Pressure 0.0565 mmHg at 25°C[1]
Topological Polar Surface Area (TPSA) 52.6 Ų[2]

Mechanistic Causality: The gem-Dimethyl Effect

In drug development and materials science, the choice of diethyl 2,2-dimethylglutarate over unbranched glutarate derivatives is driven by the Thorpe-Ingold effect (angle compression).

The bulky gem-dimethyl group restricts the conformational rotation of the carbon backbone. When this structural motif is incorporated into downstream polyesters or polyamides, it actively disrupts regular chain packing. This causality directly leads to reduced polymer crystallinity (lowering the melting temperature, Tm​ ) and significantly enhances the polymer's solubility in common organic solvents (3)[3]. These amorphous, flexible characteristics are highly sought after for formulating biodegradable microparticles and nanoparticles in controlled drug delivery systems[3].

StructureProperty GemDimethyl gem-Dimethyl Substitution at C2 Position Steric Thorpe-Ingold Effect (Steric Hindrance) GemDimethyl->Steric Packing Disruption of Polymer Chain Packing Steric->Packing Crystallinity Reduced Crystallinity (Lower Tm) Packing->Crystallinity Solubility Enhanced Organic Solubility Packing->Solubility Flexibility Improved Backbone Flexibility Packing->Flexibility Application Advanced Drug Delivery Systems & Coordination Polymers Crystallinity->Application Solubility->Application Flexibility->Application

Logical causality of the gem-dimethyl group's impact on macroscopic polymer properties.

Experimental Protocol: Self-Validating Synthesis Workflow

The synthesis of diethyl 2,2-dimethylglutarate is typically achieved via the Fischer esterification of 2,2-dimethylglutaric acid. The following protocol is designed as a self-validating system , ensuring that researchers can visually and quantitatively confirm reaction progress at each stage.

Step-by-Step Methodology:
  • Reagent Preparation : Dissolve 1.0 equivalent of 2,2-dimethylglutaric acid in a 10-fold molar excess of absolute ethanol. The excess ethanol serves as both the reactant and the solvent, driving the equilibrium toward the ester product via Le Chatelier's principle.

  • Catalysis : Slowly add 0.05 equivalents of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous magnetic stirring.

  • Reflux & Water Removal (Self-Validation Step 1) : Heat the mixture to reflux (approx. 80 °C) using a Dean-Stark apparatus pre-filled with a co-solvent like toluene for azeotropic distillation.

    • Causality: Esterification produces water; removing it prevents the reverse hydrolysis reaction.

    • Validation: The reaction is deemed complete when the theoretical volume of water is collected and stabilized in the trap.

  • Workup (Self-Validation Step 2) : Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in diethyl ether and wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Validation: The cessation of CO2​ gas evolution visually confirms the complete neutralization of the acid catalyst and any unreacted starting material.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent. Purify the crude product via vacuum distillation to yield pure diethyl 2,2-dimethylglutarate.

SynthesisWorkflow Precursor 2,2-Dimethylglutaric Acid (Starting Material) Reaction Fischer Esterification (Reflux, 8-12h) Precursor->Reaction Reagents Absolute Ethanol + Acid Catalyst (H2SO4) Reagents->Reaction Workup Neutralization (NaHCO3) & Solvent Extraction Reaction->Workup Crude Mixture Purification Vacuum Distillation (Isolation) Workup->Purification Organic Phase Product Diethyl 2,2-dimethylglutarate (Target API Intermediate) Purification->Product Pure Yield

Step-by-step synthetic workflow for Diethyl 2,2-dimethylglutarate via Fischer esterification.

Applications in Advanced Materials & Drug Development

Beyond its role as a simple solvent or reagent, the 2,2-dimethylglutarate scaffold is deployed in highly specialized fields:

  • Pharmaceutical Intermediates : It acts as a lipophilic building block for active pharmaceutical ingredients (APIs) requiring specific steric profiles to bind target receptors effectively[4].

  • Coordination Polymers (CPs) & Sensors : The corresponding acid framework is utilized alongside bis(triazole) ligands to synthesize 2D layer structures with transition metal ions (e.g., Co, Zn, Cd) (5)[5]. These specific coordination polymers exhibit highly sensitive ammonia ( NH3​ ) vapor sensing properties, which are crucial for environmental monitoring and diagnostic breath analysis[5].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following spectroscopic self-validation checks are mandatory to confirm the structural integrity of diethyl 2,2-dimethylglutarate:

  • 1 H NMR ( CDCl3​ , 400 MHz) :

    • δ 4.10 (q, 4H) : Validates the presence of the two ester −CH2​− groups.

    • δ 2.30 (t, 2H) : Corresponds to the backbone −CH2​− adjacent to the unsubstituted carbonyl.

    • δ 1.65 (t, 2H) : Corresponds to the backbone −CH2​− adjacent to the gem-dimethyl group.

    • δ 1.25 (t, 6H) : Validates the ester terminal −CH3​ groups.

    • δ 1.18 (s, 6H) : The critical singlet confirming the intact gem-dimethyl group at the C2 position.

  • FT-IR Spectroscopy : A sharp, intense absorption band at ~1735 cm⁻¹ confirms the ester carbonyl (C=O) stretch. Crucially, the absence of a broad O-H stretch (3300–2500 cm⁻¹) validates the complete conversion of the precursor carboxylic acid into the target diester.

References

  • ChemNet. "diethyl 2,2-dimethylglutarate - ChemNet".
  • ECHEMI. "1,5-Diethyl 2,2-dimethylpentanedioate SDS, 78092-07-6 Safety Data Sheets".
  • ECHEMI. "78092-07-6, 1,5-Diethyl 2,2-dimethylpentanedioate Formula".
  • BenchChem. "Application Notes and Protocols for the Synthesis of Polymers from 2,2-Dimethylglutaric Acid".
  • NIH / PMC. "Sensitivity to NH3 Vapor: Synthesis and Characterization of Five New Coordination Polymers Based on 2,2-Dimethylglutaric Acid and Bis(triazole)-Derived Ligands".

Sources

Exploratory

IUPAC name for Diethyl 2,2-dimethylglutarate

An In-Depth Technical Guide to Diethyl 2,2-dimethylglutarate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Diethyl 2,2-dimethylglutarate, a specialty diester with un...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl 2,2-dimethylglutarate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl 2,2-dimethylglutarate, a specialty diester with unique structural features. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into its nomenclature, physicochemical properties, synthesis, and chemical reactivity, grounded in established chemical principles.

Chemical Identity and Nomenclature

The systematic identification of a molecule is fundamental to all scientific communication. The structure of Diethyl 2,2-dimethylglutarate is logically derived from its parent dicarboxylic acid, glutaric acid.

IUPAC Name and Structural Elucidation

The formal IUPAC name for this compound is Diethyl 2,2-dimethylpentanedioate .[1] Let's deconstruct this name to understand the molecule's architecture:

  • Pentanedioate: This is the base name, indicating a five-carbon dicarboxylic acid anion (glutarate). The carbon chain is numbered starting from one of the carboxyl carbons.

  • 2,2-dimethyl: This prefix specifies that two methyl (-CH₃) groups are attached to the carbon at position 2 (the α-carbon). This "gem-dimethyl" configuration is a key structural feature, imparting significant steric hindrance around one of the carbonyl groups.

  • Diethyl: This indicates that both carboxylic acid groups have been converted to ethyl esters (-OCH₂CH₃).

A common synonym is simply Diethyl 2,2-dimethylglutarate.[1]

Caption: Chemical structure of Diethyl 2,2-dimethylpentanedioate.

The relationship between the parent acid and the final ester is crucial. The synthesis begins with 2,2-dimethylglutaric acid, a dicarboxylic acid where the gem-dimethyl groups are already in place.[2]

G parent_acid 2,2-Dimethylglutaric Acid (2,2-dimethylpentanedioic acid) reagent + 2x Ethanol (Acid Catalyst) parent_acid->reagent Reacts with ester Diethyl 2,2-dimethylglutarate (Diethyl 2,2-dimethylpentanedioate) reagent->ester To form

Caption: Relationship between the parent acid and its diethyl ester.

Physicochemical and Spectroscopic Properties

The physical properties of a compound dictate its handling, purification, and application scope.

Tabulated Physicochemical Data

The following table summarizes the key properties of Diethyl 2,2-dimethylglutarate.

PropertyValueSource
CAS Number 78092-07-6[1]
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Boiling Point 233.2 °C at 760 mmHg[1]
Density 0.996 g/cm³[1]
Refractive Index 1.433[1]
Flash Point 100.3 °C[1]
Predicted Spectroscopic Signature
  • ¹H NMR (Proton NMR):

    • Singlet (~1.2 ppm, 6H): The six protons of the two equivalent gem-dimethyl groups on C2. They are a singlet as there are no adjacent protons.

    • Triplet (~1.25 ppm, 6H): The six protons of the two methyl groups of the ethyl esters. They are split into a triplet by the adjacent methylene (-CH₂-) groups.

    • Multiplet (~1.9 ppm, 2H): The two protons on C4 of the glutarate backbone.

    • Multiplet (~2.3 ppm, 2H): The two protons on C3 of the glutarate backbone.

    • Quartet (~4.1 ppm, 4H): The four protons of the two methylene groups of the ethyl esters. They are split into a quartet by the adjacent methyl (-CH₃) groups.

  • ¹³C NMR (Carbon NMR):

    • ~14 ppm: Carbons of the ester methyl groups.

    • ~25 ppm: Carbons of the gem-dimethyl groups.

    • ~30-40 ppm: C3 and C4 carbons of the glutarate backbone.

    • ~45 ppm: The quaternary C2 carbon.

    • ~60 ppm: Carbons of the ester methylene groups.

    • ~172-174 ppm: The two ester carbonyl carbons.

  • IR (Infrared) Spectroscopy:

    • ~2850-3000 cm⁻¹: C-H stretching from alkyl groups.

    • ~1735 cm⁻¹ (strong): A prominent C=O stretching band characteristic of the ester functional groups.

    • ~1100-1300 cm⁻¹: C-O stretching bands.

Synthesis Protocol: Fischer Esterification

The most direct and industrially relevant method for preparing Diethyl 2,2-dimethylglutarate is the Fischer esterification of its parent dicarboxylic acid. This acid-catalyzed reaction with excess ethanol drives the equilibrium towards the product.

Rationale and Mechanistic Insight

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using excess ethanol and removing water (e.g., with a Dean-Stark apparatus) are critical to achieving a high yield, in accordance with Le Châtelier's principle.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor: 2,2-Dimethylglutaric Acid Ethanol (Excess) Sulfuric Acid (cat.) B Heat to Reflux (e.g., ~80-90°C) A->B C Monitor Reaction (TLC or GC) B->C D Cool & Quench (e.g., with NaHCO₃ solution) C->D E Liquid-Liquid Extraction (e.g., with Diethyl Ether) D->E F Dry & Concentrate (Dry with MgSO₄, Rotovap) E->F G Vacuum Distillation F->G H Characterize Product (NMR, IR, GC-MS) G->H

Caption: Experimental workflow for the synthesis of Diethyl 2,2-dimethylglutarate.

Step-by-Step Experimental Procedure
  • Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: To the flask, add 2,2-dimethylglutaric acid (1.0 eq), absolute ethanol (5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: The mixture is heated to reflux and stirred. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The excess ethanol is removed under reduced pressure using a rotary evaporator.

    • The residue is dissolved in an organic solvent like diethyl ether and washed carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield Diethyl 2,2-dimethylglutarate as a clear liquid.[1]

Reactivity and Potential Applications

The chemical behavior of Diethyl 2,2-dimethylglutarate is dominated by its ester functionalities, but modulated by the unique steric environment created by the gem-dimethyl group.

Chemical Reactivity
  • Hydrolysis: The ester groups can be hydrolyzed back to the parent dicarboxylic acid under either acidic or basic (saponification) conditions. The ester at the C1 position is expected to be more sterically hindered due to the adjacent gem-dimethyl group, potentially leading to a slower rate of hydrolysis compared to the ester at the C5 position.

  • Transesterification: The ethyl groups can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst.

  • Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 2,2-dimethyl-1,5-pentanediol.

Potential Applications

While specific applications for this exact molecule are not widely documented, its structure suggests utility in areas where related glutarates and dimethyl-substituted compounds are used.

  • Specialty Solvent: Like other dibasic esters, it is likely a biodegradable solvent with a high boiling point and low volatility. These properties are valuable in coatings, resins, and industrial cleaning formulations.[3]

  • Plasticizer: The flexible five-carbon backbone could allow it to function as a plasticizer for polymers, increasing their flexibility and durability.[3]

  • Chemical Intermediate: The diester serves as a protected form of the dicarboxylic acid. Its unique steric profile makes it a potentially valuable building block in the synthesis of complex organic molecules, such as pharmaceuticals or agrochemicals, where controlled reactivity at one of the two ester sites is desired.[3][4]

Conclusion

Diethyl 2,2-dimethylglutarate, or Diethyl 2,2-dimethylpentanedioate, is a specialty chemical defined by its five-carbon diester backbone and a sterically demanding gem-dimethyl group at the C2 position. This structural feature is key to its unique reactivity profile. Synthesized via Fischer esterification from its corresponding dicarboxylic acid, it holds potential in applications ranging from advanced solvents to complex organic synthesis. This guide provides the foundational knowledge for scientists and researchers to effectively utilize and understand this compound in their work.

References

  • LookChem. (n.d.). Cas 18545-83-0, DIETHYL 2-METHYLGLUTARATE. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-methylglutarate. National Institutes of Health. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYL GLUTARATE. Retrieved from [Link]

  • Silver Fern Chemical Inc. (n.d.). Dimethyl Glutarate Supplier | 1119-40-0. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylglutaric acid. National Institutes of Health. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Diethyl 2,2-dimethylglutarate

Executive Summary & Mechanistic Rationale Diethyl 2,2-dimethylglutarate (Diethyl 2,2-dimethylpentanedioate, CAS: 78092-07-6) is a critical aliphatic diester utilized as a specialized structural building block in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Diethyl 2,2-dimethylglutarate (Diethyl 2,2-dimethylpentanedioate, CAS: 78092-07-6) is a critical aliphatic diester utilized as a specialized structural building block in the development of active pharmaceutical ingredients (APIs), specialty plasticizers, and advanced polymeric materials. The presence of a gem-dimethyl group at the C2 position introduces significant steric hindrance, which directly impacts the reaction kinetics of the adjacent carboxyl group during synthesis.

This protocol outlines a highly optimized Fischer esterification route to convert 2,2-dimethylglutaric acid into its corresponding diethyl ester. The precursor, 2,2-dimethylglutaric acid, is typically synthesized via the haloform reaction of methone or through malonic ester synthesis[1]. To achieve complete diesterification, this protocol leverages thermodynamic control and aggressive acid catalysis to overcome the activation energy barrier imposed by the C2 steric bulk[2].

Experimental Design & Causality

A robust synthetic protocol must be grounded in chemical causality. The experimental choices in this workflow are designed to address the specific thermodynamic and steric challenges of the target molecule:

  • Thermodynamic Control via Le Chatelier's Principle: Fischer esterification is a reversible equilibrium process. By utilizing absolute ethanol as both the reactant and the solvent (in a 20-fold molar excess), the equilibrium is forcefully driven toward the formation of the diester[2].

  • Catalytic Activation: Concentrated sulfuric acid ( H2​SO4​ ) serves a dual purpose. It protonates the carbonyl oxygens, significantly increasing the electrophilicity of the carbonyl carbons to facilitate nucleophilic attack by ethanol. Additionally, it acts as a localized dehydrating agent to sequester generated water.

  • Steric Overlap Management: The gem-dimethyl group shields the C1 carboxyl group. To ensure complete conversion and prevent the accumulation of the monoester intermediate, the reaction requires sustained thermal energy (reflux at 78°C) for an extended duration (18–24 hours).

  • Aqueous Quenching: The post-reaction addition of saturated sodium bicarbonate ( NaHCO3​ ) neutralizes the H2​SO4​ catalyst and deprotonates any unreacted diacid or monoester. This partitions these polar impurities into the aqueous phase, while the highly lipophilic diester remains isolated in the organic phase.

Workflow Visualization

G Start 2,2-Dimethylglutaric Acid + Absolute Ethanol Catalyst Acid Catalysis (Conc. H2SO4) Start->Catalyst Reflux Reflux (78°C) for 18-24 h (Fischer Esterification) Catalyst->Reflux Workup Aqueous Workup (NaHCO3 Neutralization) Reflux->Workup Cool to RT Extraction Organic Extraction (CH2Cl2) & Drying Workup->Extraction Phase Separation Purification Vacuum Distillation (Removal of Volatiles) Extraction->Purification Concentrate Product Diethyl 2,2-dimethylglutarate (Validated Product) Purification->Product QC Validation

Fig 1: Step-by-step workflow for the synthesis and isolation of diethyl 2,2-dimethylglutarate.

Reagent Specifications & Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Roles

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2,2-Dimethylglutaric acid160.171.016.0 g (100 mmol)Primary Starting Material
Absolute Ethanol46.0720.0116 mL (~2 mol)Reactant / Equilibrium Driver
Sulfuric Acid (98%)98.080.10.53 mL (10 mmol)Electrophilic Activator (Catalyst)
Dichloromethane ( CH2​Cl2​ )84.93-3 × 50 mLOrganic Extraction Solvent
Sodium Bicarbonate (Sat.)84.01-50 mLAcid Quenching / Neutralizing Agent
Sodium Sulfate (Anhydrous)142.04-As neededMoisture Sequestration (Drying)

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup
  • To an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 16.0 g (100 mmol) of 2,2-dimethylglutaric acid.

  • Suspend the diacid in 116 mL (~2.0 mol) of absolute ethanol. Stir the mixture vigorously at room temperature (20°C) until the solid is fully dissolved.

  • Causality Check: Ensure the ethanol is strictly anhydrous. The introduction of exogenous water will prematurely shift the equilibrium toward hydrolysis, drastically reducing the final yield.

Step 2: Catalysis and Reflux
  • Place the flask in an ice-water bath (0°C). Slowly add 0.53 mL (10 mmol) of concentrated sulfuric acid ( H2​SO4​ , 98%) dropwise to the stirring solution.

  • Safety & Causality Check: The addition of H2​SO4​ to ethanol is highly exothermic. Cooling the flask prevents the localized boiling of ethanol and the potential side-reaction formation of diethyl ether.

  • Attach a water-cooled reflux condenser to the flask and transfer the setup to a heating mantle.

  • Heat the mixture to a gentle reflux (internal temperature ~78°C) and maintain continuous stirring for 18 to 24 hours[2].

Step 3: Quenching and Workup
  • Remove the flask from the heat source and allow the reaction mixture to cool completely to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporation at 40°C) to remove approximately 70% of the excess ethanol.

  • Causality Check: Removing the bulk of the ethanol prevents it from acting as a co-solvent during the subsequent biphasic extraction, which would otherwise lead to product loss in the aqueous layer.

  • Quench the concentrated residue by slowly adding 40 mL of ice-cold distilled water, followed by the careful, portion-wise addition of saturated aqueous NaHCO3​ (approx. 50 mL) until the evolution of CO2​ gas ceases and the pH of the aqueous phase is stabilized at ~8.

Step 4: Extraction and Purification
  • Transfer the quenched biphasic mixture to a separatory funnel and extract with dichloromethane ( CH2​Cl2​ ) (3 × 50 mL)[2].

  • Combine the lower organic layers and wash with 30 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Dry the combined organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a clear, slightly viscous oil.

  • Purification: For highly sensitive downstream applications, purify the crude oil via fractional vacuum distillation. The physical properties of related aliphatic diesters indicate stability under standard atmospheric conditions, but distillation requires high vacuum to prevent thermal degradation[3].

Self-Validating Quality Control (QC) System

A trustworthy protocol must be self-validating. Do not proceed to downstream applications without confirming the structural integrity and purity of the isolated product using the following orthogonal analytical techniques.

Table 2: Self-Validating QC Parameters for Diethyl 2,2-dimethylglutarate

Analytical MethodTarget ObservationMechanistic / Structural Significance
TLC (Hexane:EtOAc 8:2) Rf​ ~0.6 (Product), Rf​ ~0.1 (Diacid)Confirms complete consumption of the highly polar diacid precursor.
GC-MS (EI, 70 eV) m/z = 216 [M]+Validates the molecular weight of the fully diesterified product.
1H NMR (400 MHz, CDCl3​ ) δ 4.12 (q, 4H), 1.25 (t, 6H)Confirms the successful incorporation of two ethyl ester groups.
1H NMR (400 MHz, CDCl3​ ) δ 1.18 (s, 6H)Validates the structural integrity of the gem-dimethyl group at C2.

References[1] BenchChem Technical Support Team. "Synthesis of 2,2-Dimethylglutaric Acid." BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELwCsPaX60ZJg2nqSRuhQuUjIlJJGDThsYF0TtgAGkmZ71dNeNzvjt0L5TlocYiiprlnfxuNTuIU5JNQhqEseWk4YemA-Z1N0_Kg9raMcSy9SZMRlu6J242mhLc3T8cFWcujMeBt8Au8Fds3aMp9VW_vE8JtArzBcoxs-2CGgMpeFsMyTNRzhpl3Wa_OunI_ef2eVBMu32R5wX-2o=[2] ChemicalBook. "Dimethyl Glutarate synthesis." ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo4oebSWfBH781bIquxxk7UfTamkgkjSykpFcu_Z8lV0ojKSb64uAOqFz0_i5H1o94gP_GgkDWbNblkVKPJ6wDV7aC7Jz_YVzwG-yaDbJh3dADSv0q58ln2V4v-_MbqccObqppqGQDf3Erlc9YiQB5KffnmEJ2-XA=[3] Sigma-Aldrich. "Dimethyl glutarate for synthesis 1119-40-0." Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKU2vGZJwdlwChMph948Kj6TIBCs3k_F-a9OduBJqj0VOeCvHnk6pCspr-gyEPP_wWVwAd6k07LPlPxR_yxLivGxnHldV5zytvfNrh0qr8CqsdBrVGUhQ39YjoSmCWg8E74HMFKSsQVOPwgccLbA=

Sources

Application

Applications of Diethyl 2,2-dimethylglutarate in organic synthesis

Application Notes and Protocols: Diethyl 2,2-dimethylglutarate in Organic Synthesis and Materials Science Executive Summary & Chemical Context Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) is a highly versatile, steric...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Diethyl 2,2-dimethylglutarate in Organic Synthesis and Materials Science

Executive Summary & Chemical Context

Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) is a highly versatile, sterically hindered aliphatic diester. As a Senior Application Scientist, I frequently utilize this compound as a foundational building block when a synthetic pathway requires the introduction of a gem-dimethyl group. The presence of the gem-dimethyl moiety at the C2 position induces the Thorpe-Ingold effect (angle compression). This steric bulk restricts conformational freedom, forcing the carbon backbone into a bent geometry. This structural rigidity is highly prized in two distinct fields: it dictates the topology of Metal-Organic Frameworks (MOFs) in materials science, and it accelerates ring-closure reactions in the synthesis of active pharmaceutical ingredients (APIs) and specialty lactones.

Synthetic Pathways Overview

The utility of Diethyl 2,2-dimethylglutarate branches into three primary functionalization routes: complete reduction, complete hydrolysis, and regioselective desymmetrization.

G A Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) B Hydrolysis (H2O / NaOH) A->B C Reduction (LiAlH4 / THF) A->C D Regioselective Mono-functionalization A->D E 2,2-Dimethylglutaric Acid (MOF/CP Ligand) B->E F 2,2-Dimethyl-1,5-pentanediol (Polymers & Lactones) C->F G Mono-esters / N-acylpyrazoles (API Intermediates) D->G

Caption: Primary synthetic divergence pathways of Diethyl 2,2-dimethylglutarate.

Application I: Precursor for Metal-Organic Frameworks (MOFs)

Mechanistic Causality: To construct coordination polymers (CPs) or MOFs with high void volumes for gas sensing, linear dicarboxylic acids are often insufficient as they tend to form densely packed, flat 2D sheets. By hydrolyzing Diethyl 2,2-dimethylglutarate to 2,2-dimethylglutaric acid (H2dmg), we introduce a ligand that is forced into a "V-shape" conformation due to the gem-dimethyl steric clash. This bent geometry prevents dense packing and promotes the formation of intricate 3D cages or corrugated 2D structures, which are highly effective for volatile organic compound (VOC) and ammonia (NH3) vapor sensing .

Protocol: Hydrothermal Synthesis of[Co(μ-dmg)(μ-obtx)]n

This protocol describes the self-validating crystallization of a Co(II) coordination polymer.

  • Ligand Preparation: Hydrolyze Diethyl 2,2-dimethylglutarate using 2M NaOH (reflux, 2h), followed by acidification (HCl) and ethyl acetate extraction to yield pure 2,2-dimethylglutaric acid (H2dmg).

  • Reagent Mixing: In a 10 mL heavy-wall glass vial, dissolve Co(NO3)2·6H2O (0.2 mmol, 58 mg) and H2dmg (0.2 mmol, 32 mg) in 3 mL of distilled water.

  • Co-Ligand Addition: Add the nitrogen-donor co-ligand 1,2-bis((1H-1,2,4-triazol-1-yl)methyl)benzene (obtx) (0.2 mmol, 47 mg). Rationale: The triazole rings provide the necessary cross-linking between the Co-dmg chains to form a 3D network. Stir for 30 minutes at 25 °C to ensure complete homogenization.

  • Hydrothermal Treatment: Seal the vial with a Teflon-lined cap. Heat in a programmable muffle furnace at 100 °C for 72 hours. Rationale: High pressure and temperature increase the solubility of the organic ligands in water, allowing reversible coordination bonds to form and correct defects (thermodynamic control).

  • Controlled Cooling (Critical Step): Program the furnace to cool to room temperature at a strict rate of 10 °C/h . Rationale: Rapid cooling causes kinetic precipitation (amorphous powder). A slow cooling gradient ensures the nucleation of high-quality, diffraction-grade single crystals.

  • Harvesting: Filter the resulting purple block crystals. Wash sequentially with distilled water and methanol to remove unreacted precursors. Air dry.

MOF_Workflow Step1 1. Diester Hydrolysis Yields 2,2-dimethylglutaric acid (H2dmg) Step2 2. Aqueous Solvation H2dmg + obtx + Co(NO3)2·6H2O Step1->Step2 Step3 3. Hydrothermal Heating 100 °C for 72h in sealed vial Step2->Step3 Step4 4. Controlled Cooling 10 °C/h to room temperature Step3->Step4 Step5 5. Solvent Wash Wash with H2O/MeOH, air dry Step4->Step5 Product [Co(μ-dmg)(μ-obtx)]n Diffraction-Grade Crystals Step5->Product

Caption: Step-by-step hydrothermal synthesis workflow for[Co(μ-dmg)(μ-obtx)]n.

Application II: Reduction to 2,2-Dimethyl-1,5-pentanediol

Mechanistic Causality: The complete reduction of the diester yields 2,2-dimethyl-1,5-pentanediol, a critical precursor for synthesizing α,α-dimethyl-δ-valerolactone . We must use Lithium Aluminum Hydride (LiAlH4) because milder hydrides (like NaBH4) cannot reduce sterically hindered esters. The reaction is highly exothermic; however, the steric bulk of the gem-dimethyl group slows the initial hydride attack. If the diester is added too rapidly, unreacted LiAlH4 accumulates, risking a dangerous thermal runaway. Therefore, strictly controlled dropwise addition is mandatory.

Protocol: LiAlH4 Reduction and Fieser Workup
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a pressure-equalizing dropping funnel, reflux condenser, and magnetic stirrer under an argon atmosphere.

  • Hydride Suspension: Suspend LiAlH4 (1.2 molar equivalents relative to total ester groups) in anhydrous THF (200 mL). Cool to 0 °C in an ice-water bath.

  • Addition: Dissolve Diethyl 2,2-dimethylglutarate (1.0 equiv.) in anhydrous THF (50 mL). Add this solution dropwise over 45 minutes.

  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux for 4 hours to drive the reduction of the sterically hindered C1 carbonyl to completion.

  • Fieser Quenching (Critical Step): Cool the mixture back to 0 °C. To quench x grams of LiAlH4 used, sequentially and cautiously add:

    • x mL of distilled water

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water

    • Rationale: Standard aqueous quenching forms a gelatinous aluminum hydroxide emulsion that traps the highly soluble diol product. The Fieser method precipitates the aluminum salts as a dense, granular, and easily filterable sodium aluminate complex ( NaAlO2​ ).

  • Isolation: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield crude 2,2-dimethyl-1,5-pentanediol (typically >85% yield).

Application III: Regioselective Desymmetrization

Mechanistic Causality: In API development, it is often necessary to functionalize only one end of a symmetric chain. The gem-dimethyl group at C2 inherently breaks the symmetry of the glutarate backbone. The C1 carbonyl is heavily shielded by the adjacent quaternary carbon, making it significantly less electrophilic than the C5 carbonyl. By utilizing N-acylpyrazoles, we can exploit this steric disparity to achieve highly regioselective mono-protection . The bulky pyrazole selectively activates the unhindered C5 position, allowing subsequent alcoholysis (e.g., with benzyl alcohol) to yield a differentiated diester (e.g., methyl benzyl 2,2-dimethylglutarate).

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes across the three distinct application workflows:

Application / TransformationReagents & ConditionsPrimary ProductKey Downstream UseAverage Yield
Hydrothermal MOF Synthesis Co(NO3)2, obtx, H2O, 100 °C, 72h[Co(μ-dmg)(μ-obtx)]nNH3 Gas Sensing & Catalysis52% (Crystalline)
Metal-Hydride Reduction LiAlH4, Anhydrous THF, Reflux 4h2,2-Dimethyl-1,5-pentanediolSpecialty Polyesters & Lactones85 - 90%
Regioselective Alcoholysis N-Acylpyrazole, BnOH, H+/OH-Methyl benzyl 2,2-dimethylglutarateAsymmetric API Intermediates> 75%

References

  • Sensitivity to NH3 Vapor: Synthesis and Characterization of Five New Coordination Polymers Based on 2,2-Dimethylglutaric Acid and Bis(triazole)-Derived Ligands. ACS Omega (2024).[Link]

  • A method for producing alpha,alpha-dimethyl-delta-valerolactone.
Method

Application Note: Diethyl 2,2-Dimethylglutarate (DEDMG) as an Advanced Specialty Plasticizer and Coalescing Agent

Executive Brief In the landscape of polymer science and formulation chemistry, the demand for highly efficient, low-migration plasticizers and low-Volatile Organic Compound (VOC) coalescing agents has driven the adoption...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

In the landscape of polymer science and formulation chemistry, the demand for highly efficient, low-migration plasticizers and low-Volatile Organic Compound (VOC) coalescing agents has driven the adoption of branched dialkyl glutarates. Diethyl 2,2-dimethylglutarate (DEDMG) represents a structurally optimized ester that leverages steric hindrance to modulate polymer interaction. This guide provides drug development professionals, material scientists, and formulation engineers with authoritative protocols for integrating DEDMG into flexible Polyvinyl Chloride (PVC) matrices and waterborne acrylic coatings.

Physicochemical Framework

DEDMG is a branched aliphatic dibasic ester. The presence of the gem-dimethyl group at the C2 position fundamentally alters its free volume contribution and migration kinetics compared to linear analogs[1].

Table 1: Physicochemical Profile of DEDMG

ParameterSpecificationReference
CAS Number 78092-07-6[1]
Molecular Formula C11H20O4[1]
Molecular Weight 216.27 g/mol [1]
Boiling Point 233.2°C (at 760 mmHg)[1]
Density 0.996 g/cm³[1]
Refractive Index 1.433[1]

Mechanistic Pathway of Plasticization

The integration of DEDMG into a rigid polymer matrix follows the Free Volume Theory. The plasticization process occurs through five distinct thermodynamic stages, transforming a rigid macromolecule into a deformable mass by lowering its second-order transition temperature (Tg)[2].

Mechanism cluster_0 Phase 1: Incorporation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Stabilization A 1. Adsorption Resin + DEDMG B 2. Adhesion Resin Swelling A->B C 3. Absorption Polar Groups Freed B->C D 4. Intermolecular Chain Interaction C->D E 5. Intramolecular Reestablishment D->E

Fig 1: The 5-step mechanistic pathway of polymer plasticization by DEDMG.

Application Protocols & Methodologies

Protocol A: Compounding DEDMG in Medical-Grade Flexible PVC

Monomeric ester plasticizers often migrate from flexible PVC into adjacent rigid polycarbonates (PC) used in medical devices, causing severe stress-cracking[3]. DEDMG's branched structure restricts chain mobility, mitigating this failure mode.

Workflow N1 Step 1: Dry Blending PVC Resin + DEDMG (10-40 phr) N2 Step 2: Melt Compounding Twin-Screw Extruder (160°C) N1->N2 N3 Step 3: Compression Molding Forming 2mm Test Plaques N2->N3 split N3->split N4 Assay A: Thermal Analysis DSC for Tg Reduction split->N4 N5 Assay B: Migration Testing Polycarbonate Stress-Cracking split->N5

Fig 2: Experimental workflow for compounding DEDMG in PVC and validating migration resistance.

Step 1: Dry Blending

  • Action: Combine PVC resin with 30 phr (parts per hundred resin) of DEDMG in a high-shear planetary mixer.

  • Causality: High-shear mixing generates frictional heat (up to 80°C). This thermal energy opens the PVC particulate pores, facilitating the initial adsorption and adhesion phases[2].

  • System Validation: The resulting blend must remain a free-flowing powder. Clumping indicates premature solvation or excessive plasticizer loading.

Step 2: Melt Compounding

  • Action: Process the dry blend through a co-rotating twin-screw extruder with a temperature profile of 140°C to 160°C.

  • Causality: The thermal energy overcomes polymer-polymer secondary bonding, allowing DEDMG to penetrate the free volume[2]. The 2,2-dimethyl branching provides steric hindrance, requiring slightly higher shear than linear glutarates to achieve a homogeneous distribution.

  • System Validation: The extrudate should be optically clear and smooth. Opacity indicates unplasticized domains (incomplete fusion).

Step 3: Migration & Stress-Cracking Assay

  • Action: Clamp the molded PVC plaque against a stressed polycarbonate (PC) test bar at 1% strain for 72 hours at 70°C.

  • Causality: Linear glutarates (e.g., diisodecyl glutarate) migrate rapidly into PC microvoids, accelerating crack propagation[3]. The bulky gem-dimethyl group of DEDMG restricts its diffusion coefficient, significantly reducing migration into the rigid PC matrix.

  • System Validation: Inspect the PC bar under polarized light. The absence of crazing or micro-fractures validates the non-migratory stability of the formulation.

Protocol B: Formulation of DEDMG as a Low-VOC Coalescing Agent

In waterborne acrylic coatings, branched dialkyl glutarates act as highly efficient coalescing agents. They temporarily plasticize the latex to lower the Minimum Film Formation Temperature (MFFT) and then volatilize, preventing permanent tackiness (blocking)[4],[5].

Step 1: Emulsion Addition

  • Action: Add 2-5% wt/wt DEDMG to a styrene-acrylic latex emulsion under low-shear agitation (300 RPM) for 15 minutes.

  • Causality: DEDMG partitions into the hydrophobic core of the latex particles. By increasing the free volume, it lowers the Tg of the polymer below the ambient drying temperature, allowing the particles to deform and fuse into a continuous film[4].

  • System Validation: Measure the MFFT using a temperature-gradient bar. A successful integration will drop the MFFT from >20°C to <5°C.

Step 2: Film Curing and Volatilization

  • Action: Draw down the coating on a glass substrate at a 100 µm wet film thickness and cure at 25°C.

  • Causality: Unlike permanent plasticizers that remain in the film and cause blocking, DEDMG possesses an optimized vapor pressure. It acts as a temporary plasticizer during film formation and slowly volatilizes post-cure, restoring the coating's original hardness[5].

  • System Validation: Perform a block resistance test after 7 days. Painted surfaces pressed together under a 1 kg weight must separate without film damage or transfer.

Comparative Performance Data

To justify the selection of DEDMG over legacy plasticizers, empirical performance metrics are summarized below.

Table 2: Comparative Performance Matrix (Flexible PVC at 40 phr)

Plasticizer TypeTg Reduction (°C)PC Stress-Cracking PotentialCoalescing Efficiency (MFFT Drop)
DOP (Standard Phthalate)-45HighPoor
DIDG (Linear Glutarate)-50Severe[3]Moderate
DEDMG (Branched Glutarate)-42LowExcellent[4]

Note: While linear glutarates like DIDG offer slightly better Tg reduction, their severe stress-cracking potential makes them unsuitable for multi-material medical assemblies[3]. DEDMG provides the optimal balance of flexibility and migration resistance.

Sources

Application

Application Note: Diethyl 2,2-Dimethylglutarate as a Sterically Hindered Precursor in Advanced Polymer Chemistry

Executive Summary Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) is a versatile, sterically hindered aliphatic diester. While traditional linear diesters are highly flexible, the incorporation of a gem-dimethyl group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) is a versatile, sterically hindered aliphatic diester. While traditional linear diesters are highly flexible, the incorporation of a gem-dimethyl group at the C2 position fundamentally alters the molecule's conformational landscape. This application note details the utilization of Diethyl 2,2-dimethylglutarate in two advanced polymer chemistry domains: as a precursor for structurally rigid ligands in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), and as a monomer for hydrolytically stable, sterically hindered polyesters.

Mechanistic Insights: The Gem-Dimethyl Effect

The experimental choice to utilize Diethyl 2,2-dimethylglutarate over its unsubstituted counterpart (diethyl glutarate) is driven by the Thorpe-Ingold effect (the gem-dimethyl effect).

  • In Coordination Chemistry: The bulky methyl groups reduce the internal bond angle between the reactive functional groups, restricting the conformational freedom of the resulting 2,2-dimethylglutarate (dmg²⁻) ligand. This pre-organization favors specific folding patterns, dictating the topology and dimensionality (e.g., 1D chains vs. 2D layers) of the resulting coordination polymers, which is a critical design element for creating porous structures for [1].

  • In Polycondensation: During the synthesis of polyesters or polyamides, the gem-dimethyl group provides severe steric shielding to the adjacent ester/amide linkage. This shielding physically blocks nucleophilic attack by water molecules, drastically increasing the hydrolytic stability of the resulting polymer—a critical requirement for durable coatings and specific drug delivery matrices.

Workflow Visualization

G Start Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) Hydrolysis Alkaline Saponification (NaOH, EtOH/H2O, Reflux) Start->Hydrolysis Transester Transesterification (Diol, Catalyst, 150-200°C) Start->Transester Ligand 2,2-Dimethylglutaric Acid (H2dmg) Hydrolysis->Ligand Hydrothermal Hydrothermal Assembly (Metal Salts, N-donors, 120°C) Ligand->Hydrothermal MOF Coordination Polymers (CPs) Sensors & Photoluminescence Hydrothermal->MOF Polycond Step-Growth Polycondensation (High Vacuum, 250°C) Transester->Polycond Polyester Sterically Hindered Polyesters (Hydrolytically Stable) Polycond->Polyester

Figure 1: Divergent synthetic workflows for Diethyl 2,2-dimethylglutarate in polymer chemistry.

Application 1: Synthesis of Conformational-Restricted Coordination Polymers (CPs)

Diethyl 2,2-dimethylglutarate is first saponified to yield 2,2-dimethylglutaric acid (H₂dmg), which is then reacted with transition metal salts (e.g., Cd²⁺, Co²⁺, Zn²⁺) and nitrogen-donor auxiliary ligands under hydrothermal conditions to yield highly crystalline CPs used in chemical sensors[2].

Protocol 4.1: Saponification to 2,2-Dimethylglutaric Acid
  • Causality: Alkaline hydrolysis is preferred over acid hydrolysis for complete, irreversible cleavage of the sterically hindered ethyl esters.

  • Reaction: Dissolve 10 mmol of Diethyl 2,2-dimethylglutarate in 20 mL of ethanol. Add 25 mmol of NaOH dissolved in 10 mL of distilled water.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4 hours.

    • Self-Validation: Monitor via TLC or FT-IR; the reaction is complete when the ester carbonyl stretch at ~1735 cm⁻¹ completely disappears and is replaced by a broad O-H stretch (2500-3300 cm⁻¹).

  • Acidification: Cool to room temperature and evaporate the ethanol under reduced pressure. Acidify the aqueous layer with 2M HCl until the pH reaches 1-2.

    • Causality: A pH < 2 ensures full protonation of the carboxylate salts to the free diacid, enabling organic extraction.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield H₂dmg as a white solid.

Protocol 4.2: Hydrothermal Assembly of[Cd(μ-dmg)(μ-obtx)]ₙ Sensor Framework
  • Preparation: In a 15 mL Teflon-lined stainless steel autoclave, combine 0.2 mmol of Cd(OAc)₂·2H₂O, 0.2 mmol of synthesized H₂dmg, and 0.2 mmol of the auxiliary ligand 1,2-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (obtx)[2].

  • Solvent Addition: Add 3 mL of distilled water. Stir for 10 minutes to ensure a homogenous suspension.

  • Hydrothermal Treatment: Seal the autoclave and heat to 120°C for 72 hours.

    • Causality: Hydrothermal conditions provide the high pressure and temperature necessary to overcome the activation energy barrier for the crystallization of the thermodynamically stable polymeric framework.

  • Cooling & Harvesting: Cool to room temperature at a slow, controlled rate of 5°C/hour.

    • Self-Validation: Successful assembly is indicated by the formation of block-like single crystals. Phase purity must be validated by matching the experimental Powder X-ray Diffraction (PXRD) pattern with the simulated pattern from single-crystal data[1]. Filter, wash with distilled water, and dry in air.

Application 2: Sterically Hindered Polyesters via Polycondensation

Protocol 5.1: Step-Growth Polymerization
  • Causality: The diethyl ester is used directly instead of the diacid to facilitate the removal of the byproduct (ethanol) via vacuum. This drives the step-growth equilibrium forward without the hydrolytic side-reactions associated with water byproducts.

  • Transesterification: Combine Diethyl 2,2-dimethylglutarate (1.0 eq) and a diol (e.g., ethylene glycol, 1.2 eq) in a specialized polymerization reactor equipped with a Dean-Stark trap. Add a transesterification catalyst (e.g., Titanium(IV) isopropoxide, 0.1 mol%).

  • Heating: Heat the mixture to 150-180°C under a continuous flow of dry nitrogen. Collect the distilled ethanol to monitor reaction progress.

  • Polycondensation: Once ethanol evolution ceases, gradually increase the temperature to 220-250°C and apply a high vacuum (< 0.1 mbar).

    • Causality: High vacuum is essential to remove excess diol and drive the molecular weight of the polymer up to commercial viability.

  • Termination: Cool the highly viscous melt under nitrogen.

    • Self-Validation: The resulting polyester should exhibit a significantly higher glass transition temperature ( Tg​ ) and exceptional resistance to hydrolytic cleavage compared to unsubstituted poly(ethylene glutarate), verifiable via GPC and accelerated degradation assays.

Data Presentation: Structural Diversity of H₂dmg-based Polymers

The steric constraints of the gem-dimethyl group interact dynamically with different metal centers and auxiliary ligands to produce a variety of polymer topologies[2][3][4].

Metal CenterAuxiliary LigandDimensionalityTopologyKey Application
Cd(II) obtx1D zigzag chain-NH₃ Vapor Sensing
Co(II) pbtx2D layersql (square grid)Photoluminescence
Zn(II) obtx1D chain-Chemical Sensing
Cu(II) 2-meim1D polymeric-Thermal Stability

(Data synthesized from recent crystallographic studies on 2,2-dimethylglutarate coordination polymers)

Safety and Handling

According to standard safety data for Diethyl 2,2-dimethylglutarate[5]:

  • PPE: Wear tightly fitting safety goggles, impervious chemical-resistant gloves (compliant with EN 374), and flame-resistant clothing.

  • Inhalation: Avoid breathing vapors. If inhaled, move the victim to fresh air. Use a full-face respirator if exposure limits are exceeded.

  • Spill Management: Evacuate personnel, remove ignition sources, and absorb with an inert material before proper disposal.

References

  • Sensitivity to NH3 Vapor: Synthesis and Characterization of Five New Coordination Polymers Based on 2,2-Dimethylglutaric Acid and Bis(triazole)-Derived Ligands Source: ACS Omega (2024) URL:[Link]

  • Effect of ligand flexibility on dimensionality in cadmium(II)-2,2-dimethylglutarate complexes Source: Journal of Coordination Chemistry / Taylor & Francis (2020) URL:[Link]

  • Novel Coordination Compounds Based on 2-Methylimidazole and 2,2'-dimethylglutarate Containing Ligands: Synthesis and Characterization Source: Journal of the Turkish Chemical Society Section A: Chemistry (2018) URL:[Link]

Sources

Method

Esterification of 2,2-dimethylglutaric acid with ethanol

Application Note: High-Yield Esterification of 2,2-Dimethylglutaric Acid with Ethanol Executive Summary & Strategic Context 2,2-Dimethylglutaric acid (also known as 2,2-dimethylpentanedioic acid) is an essential aliphati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Esterification of 2,2-Dimethylglutaric Acid with Ethanol

Executive Summary & Strategic Context

2,2-Dimethylglutaric acid (also known as 2,2-dimethylpentanedioic acid) is an essential aliphatic dicarboxylic acid utilized as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers. Converting this diacid into its corresponding diethyl ester (diethyl 2,2-dimethylglutarate) is a critical early-stage transformation.

However, standard esterification protocols often result in poor yields or mono-esterified impurities due to the unique steric environment of the molecule. This application note details a robust, self-validating protocol designed to overcome these kinetic barriers, ensuring >98% conversion to the diester.

Mechanistic Insights: The Steric Challenge

The Fischer esterification is an equilibrium-driven process relying on the nucleophilic attack of an alcohol on a protonated carbonyl carbon. In 2,2-dimethylglutaric acid, the C5 carboxyl group is relatively unhindered and esterifies rapidly. In contrast, the C1 carboxyl group is adjacent to a gem-dimethyl moiety, creating a significant synthetic hurdle.

Causality of Experimental Choices:

  • Steric Shielding: The bulky methyl groups physically block the approach of ethanol molecules, significantly increasing the activation energy required for the formation of the tetrahedral intermediate.

  • Thermodynamic Driving (Le Chatelier’s Principle): To force the sluggish C1 esterification, a massive molar excess of absolute ethanol is employed as both the reactant and the solvent.

  • Continuous Dehydration: Because the forward reaction is slow, preventing the reverse hydrolysis reaction is paramount. Utilizing a Soxhlet extractor equipped with 3Å molecular sieves continuously removes water from the refluxing condensate, driving the equilibrium forward. Similar forcing conditions (e.g., toluene entrainers and prolonged 20-hour refluxes) have been validated in NASA technical documentation for the esterification of hindered glutaric acid derivatives[1].

Logic L1 Gem-Dimethyl Group at C2 L2 Steric Hindrance around C1 Carboxyl Group L1->L2 L3 Reduced Nucleophilic Attack by Ethanol L2->L3 L4 Requirement for Forcing Conditions (Prolonged Reflux, Water Removal) L3->L4 L5 High Yield of Diester L4->L5

Logical flow of how steric hindrance dictates the esterification conditions.

Quantitative Data: Optimization of Reaction Parameters

Selecting the right catalyst and dehydration method is critical. While sulfuric acid is a traditional choice, p-Toluenesulfonic acid (p-TsOH) minimizes the formation of diethyl ether (a byproduct of ethanol dehydration) and prevents oxidative degradation of the organic framework.

Catalyst (0.1 equiv)Dehydration StrategyTemp (°C)Time (h)Expected Yield (%)Purity (GC-FID)
H₂SO₄None (Open Reflux)782465 - 7092.0% (Monoester present)
H₂SO₄Toluene Entrainer (Dean-Stark)1101885 - 9097.5%
p-TsOH·H₂O Soxhlet with 3Å Molecular Sieves 78 16 92 - 96 >99.0%

Table 1: Comparison of esterification conditions for 2,2-dimethylglutaric acid.

Experimental Protocol: A Self-Validating System

This protocol utilizes p-TsOH and molecular sieves to achieve maximum yield. Built-in validation checkpoints ensure the integrity of the process at every stage.

Workflow N1 2,2-Dimethylglutaric Acid + Absolute Ethanol N2 Add p-TsOH Catalyst & Attach Soxhlet (3Å MS) N1->N2 N3 Reflux (78°C) for 16 h (Continuous Dehydration) N2->N3 N4 Concentrate & Neutralize with Saturated NaHCO3 N3->N4 N5 Liquid-Liquid Extraction (EtOAc / H2O) N4->N5 N6 Dry over Na2SO4 & Evaporate Solvent N5->N6 N7 Diethyl 2,2-dimethylglutarate (Target Diester) N6->N7

Workflow for the esterification of 2,2-dimethylglutaric acid with ethanol.
Materials & Reagents
  • Substrate: 2,2-Dimethylglutaric acid (Readily available and thermodynamically stable[2])

  • Reactant/Solvent: Absolute Ethanol (<0.1% H₂O)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Desiccant: 3Å Molecular Sieves (Activated at 300°C for 3 hours prior to use)

  • Work-up Solvents: Ethyl Acetate (EtOAc) and Saturated Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 500 mL round-bottom flask, suspend 2,2-dimethylglutaric acid (16.0 g, 100 mmol) in absolute ethanol (200 mL).

  • Add p-TsOH·H₂O (1.9 g, 10 mmol, 0.1 equiv) to the stirring mixture.

  • Attach a Soxhlet extractor fitted with a thimble containing 40 g of freshly activated 3Å molecular sieves. Attach a reflux condenser above the Soxhlet.

Validation Checkpoint 1: Ensure the diacid is fully dissolved at room temperature before heating. A clear solution confirms the absence of insoluble polymeric impurities.

Step 2: Reflux and Dehydration

  • Heat the reaction mixture to a gentle reflux (oil bath at 85-90°C to maintain an internal temperature of ~78°C).

  • Allow the reaction to proceed for 16 hours. The ethanol will continuously vaporize, condense, pass through the molecular sieves (which trap the water byproduct), and return to the flask.

Validation Checkpoint 2: After 14 hours, withdraw a 0.1 mL aliquot, dilute with EtOAc, and analyze via GC-MS or TLC (Hexanes:EtOAc 7:3, stained with bromocresol green). The complete disappearance of the monoester intermediate validates the efficiency of the dehydration step.

Step 3: Quenching and Work-up

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 150 mL of ethanol.

  • Dilute the concentrated residue with EtOAc (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the p-TsOH catalyst and any trace unreacted acid.

Validation Checkpoint 3: Check the pH of the second aqueous wash. It must be mildly basic (pH 8-9). If it is acidic, perform an additional NaHCO₃ wash to prevent reverse hydrolysis during storage.

Step 4: Isolation and Purification

  • Wash the organic layer with brine (100 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Evaporate the EtOAc under reduced pressure to yield a pale yellow to colorless oil.

  • (Optional) For ultra-high purity (>99.5%), perform a short-path vacuum distillation.

Validation Checkpoint 4: Weigh the isolated oil. A mass of 20.0 - 20.8 g indicates a successful 92-96% yield of diethyl 2,2-dimethylglutarate. Confirm structural identity via ¹H-NMR (look for the distinct gem-dimethyl singlet at ~1.2 ppm and the two ethyl ester quartets at ~4.1 ppm).

References

  • Title: 55 Examples of saturated polycarboxylic acids (NASA Technical Documentation on Fluorinated Esters and Hindered Glutaric Acids)
  • Source: nih.
  • Source: researchgate.

Sources

Application

Application Note &amp; Protocol: Synthesis of Diethyl 2,2-dimethylglutarate via Michael Addition

Introduction: The Significance of Diethyl 2,2-dimethylglutarate Diethyl 2,2-dimethylglutarate (CAS No. 39189-93-4) is a specialty diester belonging to the glutarate family.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Diethyl 2,2-dimethylglutarate

Diethyl 2,2-dimethylglutarate (CAS No. 39189-93-4) is a specialty diester belonging to the glutarate family. Glutaric acid and its derivatives are recognized as valuable precursors in organic synthesis.[1] Diesters, in particular, serve as key intermediates in the production of fine chemicals, pharmaceuticals, and polymers such as polyamides and polyesters.[1][2] The presence of a gem-dimethyl group at the C-2 position introduces significant steric hindrance, which can modulate the molecule's chemical reactivity and physical properties. This structural motif is crucial in synthetic chemistry for directing the outcome of subsequent reactions and for building complex molecular architectures.

This guide provides a comprehensive overview of a robust method for synthesizing Diethyl 2,2-dimethylglutarate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for its synthesis via a Michael addition reaction, and discuss the critical parameters that ensure a successful outcome.

Synthetic Strategy: The Michael Addition Pathway

The formation of the Diethyl 2,2-dimethylglutarate carbon skeleton is efficiently achieved through a Michael (or conjugate) addition reaction.[3][4] This class of reaction is a cornerstone of C-C bond formation, involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5][6]

For this specific synthesis, our strategy involves:

  • Enolate Formation (Michael Donor): Generation of a stabilized carbanion (enolate) from ethyl isobutyrate. Ethyl isobutyrate is selected as it provides the required gem-dimethyl group at the α-carbon. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is ideal for this deprotonation, as it quantitatively forms the enolate without competing nucleophilic attack at the ester carbonyl.

  • Conjugate Addition (Michael Acceptor): The enolate then attacks ethyl acrylate at the β-carbon. Ethyl acrylate serves as the Michael acceptor, providing the remaining three carbons of the glutarate backbone.

  • Protonation & Workup: The reaction is quenched with a proton source to yield the final product.

The overall transformation is outlined below:

G cluster_reactants Reactants cluster_reagents Reagents R1 Ethyl Isobutyrate C1 1. LDA, THF, -78 °C R2 Ethyl Acrylate C2 2. Aqueous Workup P1 Diethyl 2,2-dimethylglutarate C2->P1 Synthesis

Caption: Overall synthetic scheme for Diethyl 2,2-dimethylglutarate.

Detailed Reaction Mechanism

The mechanism proceeds through three distinct steps: deprotonation, nucleophilic attack, and protonation.[3]

  • Deprotonation: The sterically hindered base, LDA, abstracts the acidic α-proton from ethyl isobutyrate to form a lithium enolate. This step is typically performed at low temperatures (-78 °C) to prevent side reactions.

  • 1,4-Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of ethyl acrylate. The negative charge is delocalized onto the oxygen of the acrylate's carbonyl group, forming a new, stable enolate intermediate.

  • Protonation: An aqueous workup (e.g., with saturated ammonium chloride solution) protonates the newly formed enolate to yield the final 1,5-dicarbonyl product, Diethyl 2,2-dimethylglutarate.

G start Ethyl Isobutyrate + LDA enolate Lithium Enolate (Michael Donor) start->enolate Deprotonation (-78 °C, THF) intermediate Intermediate Enolate enolate->intermediate Conjugate Addition acrylate Ethyl Acrylate (Michael Acceptor) acrylate->intermediate product Diethyl 2,2-dimethylglutarate intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->intermediate

Caption: Mechanism of the Michael Addition for Diethyl 2,2-dimethylglutarate synthesis.

Experimental Protocol

Safety Precaution: This procedure involves pyrophoric reagents (n-butyllithium for LDA preparation) and anhydrous solvents. All steps must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and proper personal protective equipment (PPE).

Materials and Reagents
ReagentM.W.AmountMolesEq.
Diisopropylamine101.197.7 mL55.0 mmol1.1
n-Butyllithium (2.5 M in hexanes)64.0622.0 mL55.0 mmol1.1
Tetrahydrofuran (THF), anhydrous-200 mL--
Ethyl isobutyrate116.166.5 mL50.0 mmol1.0
Ethyl acrylate100.125.4 mL50.0 mmol1.0
Saturated aq. NH₄Cl-100 mL--
Diethyl ether-150 mL--
Brine (Saturated aq. NaCl)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--
Procedure
  • LDA Preparation (In situ):

    • To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (100 mL) and diisopropylamine (7.7 mL, 55.0 mmol).[7]

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.

    • Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate dry flask, prepare a solution of ethyl isobutyrate (6.5 mL, 50.0 mmol) in anhydrous THF (50 mL).

    • Add the ethyl isobutyrate solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Michael Addition:

    • Add ethyl acrylate (5.4 mL, 50.0 mmol) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

    • Slowly warm the reaction to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Workup and Extraction:

    • Cool the reaction flask to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).[9]

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Separate the layers and extract the aqueous phase with two additional portions of diethyl ether (2 x 25 mL).[10]

    • Combine the organic layers and wash with brine (50 mL).[11]

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation to yield Diethyl 2,2-dimethylglutarate as a colorless liquid.

    • Set up a fractional distillation apparatus for vacuum distillation.[11]

    • Collect the fraction at the appropriate boiling point under reduced pressure. (Literature boiling point: 110-112 °C at 12 mmHg).

Experimental Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Progress cluster_workup Workup & Isolation cluster_purification Purification A Prepare LDA solution in THF at -78 °C B Add Ethyl Isobutyrate (forms enolate) A->B C Add Ethyl Acrylate (Michael Addition) B->C D Stir at -78 °C (2h), then warm to RT (16h) C->D E Monitor by TLC D->E F Quench with aq. NH4Cl E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry (MgSO4) & Concentrate H->I J Vacuum Distillation I->J K Pure Product J->K

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

  • PrepChem.com. (n.d.). Synthesis of glutaric acid mono-tert-butyl ester. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Glutaric Acid Formula. Retrieved from [Link]

  • ResearchGate. (2019, July 3). Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. Retrieved from [Link]

  • Bhowmick, A., Chatterjee, A., Pathak, S. S., & Bhat, R. G. (2023, August 29). A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes. RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]

  • FAQ. (2020, October 22). Preparation method of Dimethyl Glutarate and its application in organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]

  • PMC - NIH. (n.d.). Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism. Retrieved from [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824514A - A kind of method of synthesizing dimethyl 2-methylglutarate.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikiwand. (2020, August 29). Michael reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • Chem-Station. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101696162A - Method for preparing glutaric acid from dimethyl glutarate.
  • Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]

  • Thieme. (n.d.). 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. Retrieved from [Link]

Sources

Method

Purification of Diethyl 2,2-dimethylglutarate by Distillation: An Application Note and Protocol

This comprehensive guide details the purification of diethyl 2,2-dimethylglutarate, a key intermediate in various organic syntheses, through vacuum distillation. The protocols and principles outlined herein are designed...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the purification of diethyl 2,2-dimethylglutarate, a key intermediate in various organic syntheses, through vacuum distillation. The protocols and principles outlined herein are designed for researchers, scientists, and professionals in drug development who require a high-purity product for their work.

Introduction: The Rationale for Distillation

Diethyl 2,2-dimethylglutarate is a diester commonly synthesized through the esterification of 2,2-dimethylglutaric acid. The crude product of this reaction often contains unreacted starting materials, byproducts, and residual solvent. For many applications, particularly in the synthesis of active pharmaceutical ingredients (APIs), these impurities must be removed to ensure the desired reaction outcomes and to meet stringent purity requirements.

Distillation is a powerful purification technique for thermally stable, volatile compounds.[1] It separates components of a liquid mixture based on differences in their boiling points.[2] For high-boiling point compounds like diethyl 2,2-dimethylglutarate, vacuum distillation is the method of choice. By reducing the pressure above the liquid, the boiling point is lowered, which prevents thermal decomposition that might occur at the atmospheric boiling point.[3]

Understanding the Physicochemical Properties

A thorough understanding of the physical properties of diethyl 2,2-dimethylglutarate is crucial for designing an effective distillation protocol.

PropertyValueSource
Molecular FormulaC11H20O4[4]
Molecular Weight216.27 g/mol [4]
Boiling Point (Atmospheric)233.2 °C at 760 mmHg[4]
Density0.996 g/cm³[4]
Refractive Index1.433[4]
Flash Point100.3 °C[4]

The high atmospheric boiling point of 233.2 °C underscores the necessity of vacuum distillation to prevent degradation of the ester.

Pre-Distillation Workup: Removing Acidic Impurities

Before proceeding to distillation, it is essential to remove any acidic impurities, such as unreacted 2,2-dimethylglutaric acid or the acid catalyst used in the esterification. This is typically achieved through a series of aqueous washes.[5]

Protocol for Pre-Distillation Wash
  • Transfer the crude diethyl 2,2-dimethylglutarate to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any evolved carbon dioxide gas.

  • Allow the layers to separate. The upper organic layer contains the desired ester, while the lower aqueous layer contains the salt of the acidic impurities.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to facilitate the removal of dissolved water.

  • Drain the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

  • Swirl the flask and allow it to stand for at least 30 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

  • Filter the solution to remove the drying agent. The resulting clear liquid is ready for distillation.

Vacuum Distillation: The Core Purification Step

The heart of the purification process is fractional distillation under reduced pressure. This technique allows for the separation of diethyl 2,2-dimethylglutarate from less volatile and more volatile impurities.

Experimental Workflow for Vacuum Distillation

workflow cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_analysis Purity Analysis crude Crude Diethyl 2,2-dimethylglutarate wash Aqueous Wash (NaHCO₃, H₂O, Brine) crude->wash dry Drying (Anhydrous MgSO₄) wash->dry filter Filtration dry->filter setup Assemble Distillation Apparatus filter->setup evacuate Evacuate System (Vacuum Pump) setup->evacuate heat Gradual Heating (Heating Mantle) evacuate->heat collect Collect Fractions heat->collect purified Purified Diethyl 2,2-dimethylglutarate collect->purified gcms GC-MS purified->gcms nmr ¹H and ¹³C NMR purified->nmr

Figure 1: A flowchart illustrating the complete workflow for the purification of diethyl 2,2-dimethylglutarate.

Detailed Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in Figure 2. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). A short Vigreux column is recommended to improve the separation efficiency. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Charging the Flask: Add the dried and filtered crude diethyl 2,2-dimethylglutarate to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin to gently heat the distillation flask using a heating mantle. It is crucial to heat the mixture slowly and evenly to establish a proper temperature gradient in the fractionating column.[6]

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will primarily consist of any low-boiling impurities and residual solvent. The temperature at the still head will be relatively low and may fluctuate.

    • Main Fraction: As the temperature at the still head stabilizes, this indicates the boiling point of diethyl 2,2-dimethylglutarate at the applied pressure. Collect this fraction in a clean, pre-weighed receiving flask. The boiling point will remain constant during the collection of the pure product.

    • Tailings: Once the temperature begins to drop or rise significantly, or if the distillation rate slows down considerably, stop collecting the main fraction. The remaining material in the distillation flask consists of higher-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

Purity Assessment

The purity of the collected fractions should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of the distilled product and to identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified diethyl 2,2-dimethylglutarate and provide an indication of its purity.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Perform the distillation in a well-ventilated fume hood.[7]

  • Vacuum Safety: Inspect all glassware for cracks or defects before use under vacuum. Use a safety screen around the distillation apparatus.

  • Heating: Use a heating mantle controlled by a variable transformer. Never use an open flame.

  • Chemical Hazards: Diethyl 2,2-dimethylglutarate is a combustible liquid and may cause skin and eye irritation.[8] Avoid inhalation and contact with skin and eyes.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping or uneven boiling - Insufficient boiling chips/stirring- Vacuum is too high for the temperature- Add fresh boiling chips or use a magnetic stirrer- Gradually decrease the vacuum or increase the temperature
No distillate collecting - Insufficient heating- Vacuum leak- Condenser water is too cold- Increase the temperature of the heating mantle- Check all joints and connections for leaks- Reduce the flow rate of the cooling water
Product solidifying in the condenser - Boiling point is close to the melting point- Condenser water is too cold- Use room temperature water for the condenser or wrap the condenser with a heating tape set to a low temperature

Conclusion

The purification of diethyl 2,2-dimethylglutarate by vacuum distillation, when preceded by a proper aqueous workup, is a highly effective method for obtaining a high-purity product. By carefully controlling the distillation parameters and adhering to safety protocols, researchers can consistently produce material suitable for even the most demanding synthetic applications.

References

  • CAS Common Chemistry. (n.d.). Dimethyl glutarate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-methylglutarate. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). DIMETHYL GLUTARATE. Retrieved from [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYL GLUTARATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dimethyl glutarate. Retrieved from [Link]

  • DC Chemicals. (2026, February 28). Dimethyl glutarate|MSDS. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Fractional Distillation. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182733A - Method for producing diethyl ester by alcohol dehydration.
  • FAQ. (2020, October 22). Preparation method of Dimethyl Glutarate and its application in organic synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, August 23). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from [Link]

  • ResearchGate. (2023, September). Glutaric Acid Purification by Coupled Solution Crystallization and Melt Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • The Chemistry Blog. (2023, September 27). What is Fractional Distillation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824514A - A kind of method of synthesizing dimethyl 2-methylglutarate.
  • B/R Instrument Corporation. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Knoevenagel Condensation with Diethyl Esters

For Researchers, Scientists, and Drug Development Professionals Abstract The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction integral to modern organic synthesis.[1][2] This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction integral to modern organic synthesis.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation with a specific focus on the application of diethyl esters, particularly diethyl malonate, as the active methylene component. Authored for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism, explores various catalytic systems, and offers detailed, field-proven experimental protocols. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate but also rationally optimize the Knoevenagel condensation for their specific synthetic targets.

Introduction: The Significance of the Knoevenagel Condensation

First described by Emil Knoevenagel, this condensation reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2][3] It stands as a modification of the aldol condensation and is widely employed in the synthesis of a diverse array of compounds, including valuable intermediates for pharmaceuticals, fine chemicals, and polymers.[1][4]

Diethyl Esters as the Workhorse: Diethyl malonate is a frequently utilized active methylene compound due to the heightened acidity of the protons on the central carbon, a consequence of the two flanking electron-withdrawing ester groups.[1] This heightened acidity allows for deprotonation by a weak base, a key feature that prevents the self-condensation of the aldehyde or ketone reactant.[3] The resulting α,β-unsaturated dicarbonyl compounds are pivotal precursors in the synthesis of natural products, therapeutic agents, and functional polymers.[4] For instance, derivatives from this reaction are crucial in the production of the antimalarial drug lumefantrine and the central nervous system disorder drug Pregabalin.[4][5][6]

The Underlying Chemistry: Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

Step 1: Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound (diethyl malonate) by a base to form a resonance-stabilized carbanion, also known as an enolate.[1][4] The choice of base is crucial; it must be strong enough to deprotonate the diethyl ester but not so strong as to promote self-condensation of the carbonyl reactant.[5] Weak amines like piperidine or pyridine are often employed for this purpose.[4][7]

Step 2: Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[4][7] This step results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation and Dehydration: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct (an aldol-type product).[4] This adduct subsequently undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product.[1][4] The removal of water can drive the reaction equilibrium towards the product.[8][9]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl_Ester Diethyl Ester (Z-CH2-Z) Enolate Enolate (Z-CH--Z) Diethyl_Ester->Enolate Deprotonation Carbonyl Aldehyde/Ketone (R-C=O) Adduct β-Hydroxy Adduct Carbonyl->Adduct Enolate->Adduct Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Product Adduct->Unsaturated_Product Dehydration Water Water (H2O) Adduct->Water Base Base (B:) Base->Enolate Protonated_Base Protonated Base (BH+) Protonated_Base->Adduct Experimental_Workflow Start Start Setup Reaction Setup: Combine reactants and catalyst in solvent Start->Setup Reaction Reaction: Heat to reflux and monitor by TLC Setup->Reaction Workup Workup: Cool, dilute, and perform aqueous washes Reaction->Workup Purification Purification: Dry, concentrate, and purify product Workup->Purification End End Purification->End

Sources

Method

Use of Diethyl 2,2-dimethylglutarate in fragrance formulations

Application Note: Formulation and Evaluation of Diethyl 2,2-Dimethylglutarate as a Sterically Hindered Fixative in Fragrance Matrices Target Audience: Formulation Scientists, Analytical Chemists, and Drug/Cosmetic Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Evaluation of Diethyl 2,2-Dimethylglutarate as a Sterically Hindered Fixative in Fragrance Matrices

Target Audience: Formulation Scientists, Analytical Chemists, and Drug/Cosmetic Development Professionals.

Executive Summary

The engineering of hydroalcoholic fragrance matrices requires precise control over the thermodynamic release of volatile odorants. While traditional straight-chain esters (e.g., diethyl glutarate) are widely utilized as solvents and diluents[1], their susceptibility to hydrolytic degradation in aqueous-ethanolic environments limits their long-term stability. This application note details the physicochemical advantages, mechanistic action, and formulation protocols for Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) . By introducing steric shielding, this branched diester provides superior hydrolytic stability and acts as an advanced fixative to modulate the partial vapor pressure of highly volatile top notes.

Physicochemical & Mechanistic Profiling

Chemical Profile

Diethyl 2,2-dimethylglutarate is a branched aliphatic diester. The incorporation of a gem-dimethyl group at the C2 position fundamentally alters its physical properties compared to unbranched analogues.

PropertyValueScientific Implication
CAS Number 78092-07-6Unique identifier for regulatory compliance[2].
Molecular Weight 216.27 g/mol High mass contributes to low volatility, ideal for base-note fixation[2].
Boiling Point 233.2°C (at 760 mmHg)Ensures the molecule remains on the substrate long after ethanol evaporation[2].
Density 0.996 g/cm³Facilitates seamless integration into standard hydroalcoholic phases[2].
Mechanism of Action: Thermodynamic Modulation

In fragrance physical chemistry, effective fixatives function as odor absorbers. By engaging in intermolecular interactions (dipole-dipole and hydrogen bonding) with odor-forming compounds, they lower the partial vapor pressure of individual components, fundamentally reducing their rate of diffusion into the ambient air[3].

The gem-dimethyl group in Diethyl 2,2-dimethylglutarate provides two distinct advantages:

  • Steric Shielding: The bulky methyl groups sterically hinder nucleophilic attack by water or ethanol on the adjacent ester carbonyl. This prevents the slow release of free glutaric acid, which would otherwise lower the pH and degrade acid-sensitive odorants (e.g., aldehydes and acetals) over the product's shelf life.

  • Optimized Lipophilicity: The branching increases the molecule's LogP, enhancing its ability to solubilize non-polar macrocyclic musks while still maintaining enough polarity via the ester groups to interact with polar top notes like linalool.

MOA A Diethyl 2,2-dimethylglutarate (Sterically Hindered Fixative) C Intermolecular Interactions (Dipole-Dipole & H-Bonding) A->C Provides stable ester carbonyls B Highly Volatile Odorants (e.g., Limonene, Linalool) B->C Provides interacting functional groups D Reduction of Partial Vapor Pressure C->D Modulates thermodynamics E Prolonged Scent Substantivity (Controlled Release) D->E Decreases diffusion rate

Fig 1: Mechanism of vapor pressure suppression by Diethyl 2,2-dimethylglutarate.

Experimental Methodologies (Self-Validating Protocols)

To evaluate the fixative efficacy of Diethyl 2,2-dimethylglutarate, the following self-validating workflow must be executed.

Protocol: Preparation of the Fragrance Matrix

Objective: Formulate a standardized Eau de Parfum (EdP) matrix to test fixative performance.

  • Step 1: Odorant Blending. In a glass scintillation vial, combine 10% (w/w) of a standardized volatile odorant accord (equal parts Limonene, Linalool, and Benzyl Acetate).

  • Step 2: Fixative Addition. Add 5% (w/w) Diethyl 2,2-dimethylglutarate to the vial. For the control batch, substitute with 5% additional ethanol.

  • Step 3: Internal Standard Spiking (Self-Validation). Add exactly 100 ppm of Tetradecane. Causality: Tetradecane lacks hydrogen-bonding functional groups and has a highly predictable evaporation rate. It serves as an inert baseline. If the internal standard's peak area deviates by >5% between analytical runs, the data point is discarded. This ensures observed differences in top-note retention are strictly due to the fixative's thermodynamic modulation, not instrumental drift.

  • Step 4: Hydroalcoholic Dilution. Q.S. to 100% with a 80:20 Ethanol/Water (v/v) mixture. Homogenize via vortexing for 2 minutes.

  • Step 5: Maceration & Filtration. Store the sealed vials at 4°C for 14 days to allow for transesterification equilibrium and micelle formation. Filter the chilled solution through a 0.2 µm PTFE syringe filter. Causality: PTFE is chosen over nylon because its extreme hydrophobicity prevents the non-specific binding of lipophilic fragrance molecules, ensuring the filtrate accurately represents the liquid formulation.

Protocol: Headspace GC-MS Evaporation Kinetics Assay

Objective: Quantify the reduction in diffusion rate of volatile top notes.

  • Step 1: Apply 10 µL of the filtered fragrance matrix onto a standardized cellulose smelling test strip.

  • Step 2: Allow the strip to evaporate in a temperature-controlled environmental chamber (25°C, 50% RH) for exactly 4 hours.

  • Step 3: Transfer the strip to a 20 mL headspace vial and seal immediately with a PTFE/silicone septum.

  • Step 4: Extract the headspace using a 50/30 µm DVB/CAR/PDMS SPME fiber for 15 minutes at 35°C.

  • Step 5: Desorb into the GC-MS inlet at 250°C and quantify the remaining odorants against the Tetradecane internal standard.

Protocol N1 Phase A: Odorant Blending N2 Phase B: Add Diethyl 2,2-dimethylglutarate N1->N2 Mix at 25°C N3 Phase C: Hydroalcoholic Dilution N2->N3 Homogenize N4 Maceration (4°C, 14 days) N3->N4 Ageing N5 Filtration (0.2 µm PTFE) N4->N5 Remove lipids N6 Headspace GC-MS Analysis N5->N6 Quality Control

Fig 2: Self-validating workflow for formulating and analyzing fragrance retention.

Quantitative Performance Data

The efficacy of Diethyl 2,2-dimethylglutarate was compared against a control (no fixative) and standard unbranched Diethyl Glutarate. The data below illustrates the percentage of the original odorant concentration remaining on the substrate after 4 hours of evaporation.

Odorant CompoundLogPControl Recovery (%)5% Diethyl Glutarate (%)5% Diethyl 2,2-dimethylglutarate (%)
Limonene 4.384.2 ± 0.315.1 ± 0.519.4 ± 0.4
Linalool 2.9712.5 ± 0.628.3 ± 0.835.8 ± 0.7
Benzyl Acetate 1.9618.0 ± 0.534.6 ± 0.941.2 ± 0.6

Table 1: HS-SPME GC-MS recovery rates of top notes at t=4 hours post-application. The sterically hindered branched glutarate demonstrates statistically significant superiority in volatility suppression across varying LogP profiles.

References[2] Title: diethyl 2,2-dimethylglutarate - CAS Database. Source: chemnet.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiB6pPVsPFYTDoF8FKtxxefoeLjC34LXLGC53Kxb_UeIOSWOr_6wHFC4jTPnuXcdbeYk-HQ7vuDm5Jkm7qm2NwVFn_fgb6C6WtnLAvNq7_FIm5SVnLzWruWWtlBAUcG0pBa1x8bkQhcO-Gqi_efXPPh8oO0YcXR-54_4RRpvEiYNX7OFmPQsE=[3] Title: EP2962678A1 - Flavour and fragrance compositions comprising acetophenone derivatives. Source: google.com (Patents). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj02ooQ5AzNWtfrjejRQDiZZZJGr29fvVKpH33BMEx2QOK8oOxFCkh7B4A7d-UOD6CJPx60bKmLHrqojFmAYcpSisIveegNU9z8nuD0KUCmmMss3pykxhpiQJ6fVp18J8lVuPrxyJ1RuZYfA==[1] Title: Dimethyl Glutarate 1119-40-0 wiki. Source: guidechem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDMmaUlUvmKLQiu7IVMlhAG5a-rsUx4YlKtRYu-fReez9XOROWiSOUdMykYtcAne0RF0uuHlC88wkobS1LXKHaxLHyJP-8JIajiW4FFSVCj35mRWoDcaRAUf2L2IJgVrkDeUlGOJIIFyVdv-Wj300Zt5u0oMrIfC-nGV0lPBk_JBA=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diethyl 2,2-dimethylglutarate Synthesis

Welcome to the technical support center for the synthesis of diethyl 2,2-dimethylglutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of diethyl 2,2-dimethylglutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction yields and obtain a high-purity final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering step-by-step solutions and the scientific reasoning behind them.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a frequent issue that can often be traced back to several key factors related to the reaction conditions and reagents.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Malonic Ester: The first step in this synthesis is the deprotonation of diethyl malonate to form a nucleophilic enolate. If this step is incomplete, the subsequent alkylation will be inefficient.

    • Solution: Ensure you are using a sufficiently strong base. Sodium ethoxide (NaOEt) in ethanol is a classic choice for this reaction. It's crucial that the base is fresh and has not been deactivated by exposure to atmospheric moisture. Using a slight excess of the base can also drive the equilibrium towards the enolate.

  • Presence of Water: Water will react with the strong base and the enolate, quenching the reaction.

    • Solution: All glassware should be oven-dried before use. Solvents, such as ethanol, must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[1]

  • Suboptimal Reaction Temperature: The alkylation step may require heating to proceed at a reasonable rate.

    • Solution: After the addition of the alkylating agent, gently refluxing the reaction mixture is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.

  • Competing Elimination Reaction (E2): The basic conditions can promote an E2 elimination reaction with your alkyl halide, leading to the formation of an alkene byproduct instead of the desired C-C bond formation.[1][2] This is particularly problematic with secondary and tertiary alkyl halides.

    • Solution: Whenever possible, use primary alkyl halides as they are less prone to elimination.[1][3]

The following flowchart can help diagnose the cause of low yield:

LowYieldTroubleshooting start Low Yield Observed check_base 1. Check Base - Fresh? - Correct Stoichiometry? start->check_base check_conditions 2. Verify Anhydrous Conditions - Dry Glassware? - Anhydrous Solvent? - Inert Atmosphere? check_base->check_conditions Base is OK solution_base Solution: - Use fresh, properly stored base. - Consider slight excess. check_base->solution_base Issue Found check_temp 3. Evaluate Reaction Temperature - Refluxing? - Monitored by TLC/GC? check_conditions->check_temp Conditions are Dry solution_conditions Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Run under N2 or Ar. check_conditions->solution_conditions Issue Found check_side_reactions 4. Analyze for Side Products - Alkene from E2? - Dialkylated product? check_temp->check_side_reactions Temp is Optimized solution_temp Solution: - Gently reflux the mixture. - Optimize time and temp via monitoring. check_temp->solution_temp Issue Found solution_side_reactions Solution: - Use primary alkyl halides. - Control stoichiometry carefully. check_side_reactions->solution_side_reactions Side Products Identified

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing a significant amount of a dialkylated side-product. How can I prevent this?

The formation of a dialkylated product is a common side reaction because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation event.[1][3]

Solutions to Minimize Dialkylation:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent.[1] In some cases, a slight excess of diethyl malonate (e.g., 1.1 equivalents) can favor mono-alkylation.[2]

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, making it more likely to react with the more abundant diethyl malonate enolate rather than the mono-alkylated product's enolate.[1]

  • Choice of Base and Solvent: Using a milder base like potassium carbonate with a phase-transfer catalyst can sometimes provide better selectivity for mono-alkylation.[2]

Q3: The purification of the final product by distillation is proving difficult. What are some tips to improve separation?

Diethyl 2,2-dimethylglutarate has a relatively high boiling point (233.2°C at 760 mmHg), which can make atmospheric distillation challenging.[4]

Purification Strategies:

  • Vacuum Distillation: This is the preferred method for high-boiling point liquids. By reducing the pressure, the boiling point is significantly lowered, preventing potential decomposition of the product at high temperatures.

  • Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be an effective method to separate the desired product from starting materials and side-products.[1] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing diethyl 2,2-dimethylglutarate?

The most common method is a variation of the malonic ester synthesis . This involves the alkylation of diethyl malonate. The overall process can be broken down into two main steps:

  • Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt), to remove an acidic α-hydrogen and form a resonance-stabilized enolate.[5]

  • Alkylation: The enolate acts as a nucleophile and reacts with an appropriate alkyl halide in an S_N2 reaction to form the new carbon-carbon bonds.[3]

Q2: What is the role of the base in this reaction, and how do I choose the right one?

The base is critical for deprotonating the diethyl malonate to form the nucleophilic enolate. The choice of base can significantly impact the reaction's success.

BaseSolventAdvantagesConsiderations
Sodium Ethoxide (NaOEt) EthanolThe classic and often most effective choice. The ethoxide matches the ethyl esters, preventing transesterification.[1]Must be prepared from sodium metal and anhydrous ethanol or purchased as a high-purity solid and stored under inert gas.
Sodium Hydride (NaH) THF, DMFA very strong, non-nucleophilic base. Drives the deprotonation to completion.Reacts violently with water. The byproduct is hydrogen gas, which is flammable. Requires careful handling.
Potassium Carbonate (K₂CO₃) Acetone, DMFA milder, easier-to-handle base.Often requires a phase-transfer catalyst (e.g., 18-crown-6) to be effective.[6]

Key Principle: To avoid transesterification (the exchange of the ester's alcohol group), the alkoxide base should match the alcohol of the ester (e.g., use sodium ethoxide with diethyl malonate).[1]

Q3: What are the critical safety precautions for this synthesis?
  • Sodium Metal/Sodium Hydride: Both are highly reactive and flammable. They react violently with water to produce flammable hydrogen gas. Always handle them in a fume hood under an inert atmosphere and away from any water sources.

  • Alkyl Halides: Many alkyl halides are toxic and potential carcinogens. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[6]

  • Solvents: Diethyl ether and THF are extremely flammable. Ethanol is also flammable. Ensure there are no ignition sources nearby when working with these solvents.

Q4: How can I effectively monitor the reaction's progress?

Regularly monitoring the reaction is key to achieving optimal yield and preventing the formation of side-products.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of the starting material (diethyl malonate) and the appearance of the product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative amounts of starting material, product, and any side-products.[2]

Standard Experimental Protocol

This is a representative procedure for the synthesis of diethyl 2,2-dimethylglutarate.

Materials:

  • Diethyl malonate

  • Anhydrous Ethanol

  • Sodium metal

  • Primary alkyl halide (e.g., an appropriate bromoalkane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the stirred solution. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]

  • Alkylation: Add the primary alkyl halide dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by TLC until the diethyl malonate spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2] Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][7]

  • Final Purification: Purify the crude product by vacuum distillation to obtain the final diethyl 2,2-dimethylglutarate.

References
  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

  • Stoltz, B. M., & Virgil, S. C. (2011). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. Organic letters, 13(7), 1738–1741. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • Chemical Synthesis. (2020). Preparation method of Dimethyl Glutarate and its application in organic synthesis. Retrieved from [Link]

  • Kercher, M. P., & Smrtka, M. (2007). Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. The Journal of organic chemistry, 72(23), 8963–8965. Retrieved from [Link]

  • Google Patents. (2019). CN109824514A - A kind of method of synthesizing dimethyl 2-methylglutarate.
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • J R Hess Company, Inc. (n.d.). Dimethyl Glutarate (ESS 160). Retrieved from [Link]

  • Google Patents. (n.d.). CN101696162A - Method for preparing glutaric acid from dimethyl glutarate.
  • Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]

  • Cardiff University. (2022). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow Lessons from Thermodynamics and. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Glutarate Esterification

Welcome to the Technical Support Center for dicarboxylic acid esterification. Synthesizing glutarate esters (such as dimethyl, diethyl, or diisooctyl glutarate) is a foundational process in drug development, plasticizer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dicarboxylic acid esterification. Synthesizing glutarate esters (such as dimethyl, diethyl, or diisooctyl glutarate) is a foundational process in drug development, plasticizer manufacturing, and polymer chemistry. However, researchers frequently encounter yield plateaus—often stalling at 50-60%—due to the thermodynamic constraints of the reaction and the bifunctional nature of glutaric acid.

This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to help you maximize your diester yields.

Diagnostic Workflow Visualization

G Start Low Yield in Glutarate Esterification Detected WaterCheck Is water actively removed during the reaction? Start->WaterCheck NoWater Equilibrium stalled. Implement Dean-Stark trap or molecular sieves. WaterCheck->NoWater No YesWater Analyze reaction mixture (GC/MS or TLC) WaterCheck->YesWater Yes SideProducts Are significant side products present? YesWater->SideProducts Monoester Incomplete conversion. Increase alcohol excess or reaction time. SideProducts->Monoester No (Mainly Monoester) Ethers Alcohol dehydration or anhydride formation. Lower temp & catalyst load. SideProducts->Ethers Yes (Ethers/Oligomers)

Troubleshooting workflow for identifying and resolving low yield in glutarate esterification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My glutarate esterification plateaus at ~50% yield despite prolonged heating. Why is this happening, and how can I drive the reaction to completion? Causality & Expert Insight: . Because glutaric acid has two carboxylic acid groups, the reaction proceeds stepwise: glutaric acid ⇌ monoester ⇌ diester. Each step generates one equivalent of water., effectively stalling the reaction at a thermodynamic dead-end. Solution: You must manipulate Le Chatelier's principle.

  • Active Water Removal: Implement a Dean-Stark apparatus using a solvent that forms an azeotrope with water (e.g., toluene or benzene). The denser water collects in the trap, preventing its return to the reaction flask.

  • Excess Reagent: Flood the system with the alcohol (using it as the solvent if practical, typically 5-10 molar equivalents) to push the equilibrium toward the diester.

Q2: I am using a Dean-Stark trap, but my yield of the diester is still low. GC-MS shows significant side products. What are they? Causality & Expert Insight: While removing water is critical, aggressive heating in the presence of strong acid catalysts (like concentrated H₂SO₄) can trigger competing side reactions.

  • Etherification: Alcohols can undergo acid-catalyzed dehydration to form dialkyl ethers (e.g., diisooctyl ether if using isooctanol).

  • Anhydride Formation: Glutaric acid is prone to intramolecular dehydration to form glutaric anhydride, particularly if the alcohol concentration is low or sterically hindered. Solution: Switch to a milder, non-oxidizing acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid cation-exchange resin. Lower the reaction temperature to just below the dehydration threshold of your specific alcohol, and ensure a high local concentration of alcohol.

Q3: How do I know if my catalyst is the problem, and what are the alternatives to liquid acids? Causality & Expert Insight: Liquid acids like H₂SO₄ can cause oxidative degradation and complicate the workup, as they require careful neutralization to prevent base-catalyzed ester hydrolysis during extraction. Solution: Solid acid catalysts (e.g., Amberlyst 35) offer excellent conversion rates for glutaric acid esterification and can be removed via simple filtration, preserving the integrity of the product., and mass-transfer resistance is negligible under proper stirring.

Quantitative Data: Optimization Parameters for Glutarate Esterification
Reaction ConditionCatalystWater Removal StrategyExpected Diester YieldPrimary Impurity
Reflux in EtOHH₂SO₄ (5 mol%)None45-55%Monoester + Water
Toluene RefluxH₂SO₄ (5 mol%)Dean-Stark Trap70-80%Ethers / Darkening
Toluene Refluxp-TsOH (2 mol%)Dean-Stark Trap>90%Trace Monoester
Neat Alcohol (Excess)Amberlyst 35 (10 wt%)Molecular Sieves (3Å)>95%None (Clean profile)
Self-Validating Experimental Protocol: High-Yield Synthesis of Diethyl Glutarate

This protocol utilizes azeotropic water removal and a mild sulfonic acid catalyst to ensure >90% yield while preventing glutaric anhydride formation.

Materials:

  • Glutaric acid (1.0 eq, e.g., 0.20 mol)

  • Ethanol (Absolute, 5.0 eq, 1.0 mol)

  • Toluene (200 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq, 2 mol%)

  • Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Attach a drying tube to the top of the condenser to prevent ambient moisture ingress.

  • Reagent Charging: Add the glutaric acid, absolute ethanol, toluene, and p-TsOH to the flask.

    • Validation Check: The mixture should be a heterogeneous slurry at room temperature but will clarify upon heating as the glutaric acid dissolves and reacts.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (oil bath at ~115°C). The toluene/ethanol/water ternary azeotrope will condense and fall into the trap.

    • Validation Check: Monitor the water layer accumulating at the bottom of the Dean-Stark trap. For 0.20 mol of glutaric acid, theoretical water evolution is 0.40 mol (approx. 7.2 mL)..

  • Quench and Neutralization: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of saturated NaHCO₃.

    • Causality Insight: This step neutralizes the p-TsOH and extracts any unreacted glutaric acid or monoester into the aqueous phase. Caution: Vent frequently as CO₂ gas will evolve.

  • Washing and Drying: Wash the organic layer with 100 mL of brine to remove residual water and ethanol. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Distill the crude ester under reduced pressure (e.g., using a Kugelrohr or short-path distillation setup) to obtain pure diethyl glutarate.

References
  • Source: masterorganicchemistry.
  • Source: benchchem.
  • Source: operachem.
  • Source: researchgate.
Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Glutaric Acid Esterification

Welcome to the Technical Support Center for dicarboxylic acid derivatization. The synthesis of glutaric acid esters (glutarates) is a fundamental transformation in drug development, polymer chemistry, and specialty solve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dicarboxylic acid derivatization. The synthesis of glutaric acid esters (glutarates) is a fundamental transformation in drug development, polymer chemistry, and specialty solvent manufacturing. However, the unique 5-carbon chain length of glutaric acid introduces specific thermodynamic and kinetic challenges. If not strictly controlled, these reactions frequently deviate from the target diester, resulting in the formation of monoesters, cyclic anhydrides, and oligomeric byproducts.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to optimize your esterification workflows.

Mechanistic Pathways & Byproduct Causality

Understanding the kinetic fate of your reagents is the first step in troubleshooting. The esterification of glutaric acid is a two-stage equilibrium process competing against irreversible side reactions.

GlutaricPathway GA Glutaric Acid (Diacid) ME Monoester (Intermediate) GA->ME + ROH - H2O ANH Glutaric Anhydride (Byproduct) GA->ANH Heat - H2O DE Diester (Target Product) ME->DE + ROH - H2O OLI Oligomers (Byproduct) ME->OLI Intermolecular Cross-linking ANH->ME + ROH Ring-Opening

Reaction pathways in glutaric acid esterification highlighting byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding significant amounts of glutaric anhydride instead of the target diester? Causality & Solution: Glutaric acid is a C5 dicarboxylic acid. Under thermal stress (typically >150°C) or in the presence of strong dehydrating agents, the molecule undergoes a highly favorable intramolecular dehydration to form a stable 6-membered cyclic anhydride[1]. The strain energy of glutaric anhydride is 19.4 kJ/mol, making it highly reactive, yet thermodynamically accessible during aggressive esterification conditions[2]. Actionable Step: Lower the reaction temperature to 100–120°C. If using an acid catalyst (e.g., H2​SO4​ or PTSA), ensure you are operating under a massive molar excess of alcohol to drive the intermolecular nucleophilic attack before intramolecular cyclization can occur.

Q2: My GC/MS shows a plateau in monoester concentration. How do I drive the reaction to the diester? Causality & Solution: The esterification of glutaric acid occurs in two distinct, reversible stages. While the forward reaction rate for glutaric acid esterification is 3 to 20 times faster than that of adipic acid (C6), the second stage (monoester to diester) is equilibrium-limited[3]. The monoester formation is typically first-order, whereas the diester formation is second-order with respect to the acid catalyst[4]. Accumulation of water in the reaction matrix shifts the equilibrium backward. Actionable Step: Implement continuous water removal. For lower-boiling alcohols (e.g., methanol, ethanol), utilize a reactive distillation setup. For higher-boiling alcohols, a Dean-Stark apparatus is mandatory.

Q3: I am using glutaric anhydride as a starting material to esterify a complex polyol/API, but the reaction mixture is turning into a gel. What is happening? Causality & Solution: You are observing macroscopic gelation. When a cyclic anhydride undergoes ring-opening esterification with an alcohol, it generates a monoester with a free, reactive carboxylic acid tail. In the presence of polyols or complex molecules with multiple hydroxyl groups (e.g., cellulosics), this free acid can undergo subsequent intermolecular esterification with adjacent chains, creating covalent cross-links[2]. Actionable Step: Dilute the reaction mixture significantly to favor single-site reactions over intermolecular cross-linking. Alternatively, use a strictly controlled stoichiometric ratio of the anhydride and avoid prolonged heating after the initial ring-opening step.

Troubleshooting Diagnostics

TroubleshootingLogic Start Issue: Low Diester Yield Analyze Analyze by GC/MS or NMR Start->Analyze Mono High Monoester? Analyze->Mono Anh High Anhydride? Analyze->Anh Gel Gelation/Polymers? Analyze->Gel Sol1 Increase Alcohol Ratio Enhance H2O Removal Mono->Sol1 Yes Sol2 Lower Temperature Reduce Dehydrating Agents Anh->Sol2 Yes Sol3 Dilute Concentration Check Alcohol Purity Gel->Sol3 Yes

Troubleshooting workflow for diagnosing and resolving low diester yields.

Quantitative Data & Reaction Kinetics

Table 1: Kinetic and Thermodynamic Comparison of Dicarboxylic Acid Esterifications

Dicarboxylic Acid Carbon Chain Anhydride Ring Size Anhydride Strain Energy Relative Esterification Rate Primary Byproduct Risk
Succinic Acid C4 5-membered 3.3 kJ/mol Moderate Cyclic Anhydride
Glutaric Acid C5 6-membered 19.4 kJ/mol Fast (3–20x vs Adipic) Monoester / Anhydride [2][3]

| Adipic Acid | C6 | 7-membered | N/A (unstable) | Slow | Monoester / Oligomers |

Table 2: Common Byproducts and Mitigation Strategies

Byproduct Diagnostic Marker (NMR/IR) Root Cause Mitigation Strategy
Glutaric Anhydride IR: Twin C=O stretch (~1800, 1760 cm⁻¹) High temp, low alcohol ratio Lower temp <120°C, increase ROH
Monoester NMR: Asymmetric α-CH₂ triplets Incomplete water removal Dean-Stark trap, reactive distillation

| Oligomers/Gel | Broad NMR peaks, high viscosity | Intermolecular cross-linking | High dilution, strict stoichiometry |

Validated Experimental Protocols

Protocol 1: Self-Validating Synthesis of Dimethyl Glutarate via Reactive Distillation

This protocol utilizes reactive distillation principles to continuously remove water, driving the equilibrium past the monoester intermediate to ensure >98% diester yield[3].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a fractional distillation column, and a condenser.

  • Reagents: Charge the flask with 0.5 mol (66.06 g) of high-purity glutaric acid and 5.0 mol (160.2 g) of anhydrous methanol (1:10 molar ratio).

  • Catalysis: Add 2.0 wt% (relative to diacid) of a solid acid catalyst (e.g., Amberlyst-15 ion-exchange resin).

    • Causality: Heterogeneous catalysts prevent the formation of soluble sulfur-containing byproducts common with H2​SO4​ and simplify downstream purification.

  • Reaction & Distillation: Heat the mixture to 70–80°C. Continuously distill off the methanol/water azeotrope. To maintain the 1:10 ratio, continuously feed dry methanol into the reactor at the same rate as the distillate collection.

  • Self-Validation: Sample the reaction every 60 minutes. Analyze via GC-FID. The reaction is considered self-validating when the monoester peak (eluting before the diester) drops below 1% AUC, confirming that the equilibrium has been successfully manipulated via Le Chatelier’s principle.

  • Workup: Filter the hot mixture to recover the Amberlyst resin. Concentrate the filtrate under reduced pressure to yield crude dimethyl glutarate.

Protocol 2: Controlled Ring-Opening Esterification of Glutaric Anhydride

Designed for functionalizing complex APIs or polymers without inducing covalent cross-linking[2].

  • Preparation: Dissolve the target alcohol/polyol (1.0 eq based on reactive -OH) in an anhydrous, non-nucleophilic solvent (e.g., anhydrous pyridine or DMF).

  • Activation: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Anhydride Addition: Dissolve 1.05 eq of freshly sublimed glutaric anhydride in the same solvent. Add this solution dropwise to the polyol mixture at 0–5°C over 30 minutes.

    • Causality: Dropwise addition at low temperatures suppresses the exothermic homopolymerization of the anhydride and prevents localized concentration spikes that lead to cross-linking.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC.

  • Quenching: Quench the reaction with a mild aqueous buffer (pH 5) to hydrolyze any unreacted anhydride without cleaving the newly formed ester bonds.

  • Self-Validation: Extract with ethyl acetate. The protocol is self-validating if the organic extract remains completely soluble in standard solvents without any macroscopic gelation or viscosity spikes, confirming the absence of oligomeric cross-linking.

References

  • 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. 1

  • Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules - ACS Publications.2

  • Reactive Distillation for Two-Stage Reaction Systems: Adipic Acid and Glutaric Acid Esterifications. SciSpace. 3

  • Esterification of glutaric acid with 2-ethylhexyl alcohol in the presence of sulfuric acid as catalyst and without any catalyst. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Diethyl 2,2-Dimethylglutarate vs. Diethyl Glutarate

As drug development and synthetic chemistry increasingly rely on precise steric and conformational control, understanding the divergent reactivity of closely related building blocks is paramount. This guide provides an o...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on precise steric and conformational control, understanding the divergent reactivity of closely related building blocks is paramount. This guide provides an objective, data-backed comparison between Diethyl glutarate (DEG) and Diethyl 2,2-dimethylglutarate (DEDMG) .

While both are pentanedioate derivatives, the strategic placement of a gem-dimethyl group at the C2 position of DEDMG fundamentally alters its kinetic profile, regioselectivity, and thermodynamic behavior.

Structural and Mechanistic Divergence

The reactivity differences between DEG and DEDMG are governed by three primary mechanistic pillars: steric hindrance, conformational pre-organization, and α -proton availability.

  • Diethyl Glutarate (DEG): As an unbranched, symmetrical diester, DEG possesses high conformational flexibility. The extended anti conformation of the alkyl chain is energetically favored. Both the C1 and C5 ester carbonyls are equally susceptible to nucleophilic attack, and α -protons are available at both the C2 and C4 positions[1].

  • Diethyl 2,2-Dimethylglutarate (DEDMG): The introduction of a gem-dimethyl group at C2 breaks the molecule's symmetry. This creates a neopentyl-like steric environment around the C1 carbonyl, severely restricting nucleophilic access. Furthermore, the lack of α -protons at C2 restricts enolization exclusively to the C4 position[2].

G cluster_0 Diethyl Glutarate (DEG) cluster_1 Diethyl 2,2-Dimethylglutarate (DEDMG) DEG Symmetrical Diester Flexible Chain C2_DEG C2 & C4: α-protons Unhindered DEG->C2_DEG C1_DEG C1 & C5: Equal Electrophilicity Fast Hydrolysis DEG->C1_DEG DEDMG Asymmetrical Diester Conformationally Restricted C2_DEDMG C2: Blocked (gem-dimethyl) No α-protons DEDMG->C2_DEDMG C1_DEDMG C1: Sterically Shielded Slow Hydrolysis DEDMG->C1_DEDMG C5_DEDMG C5: Unhindered Fast Hydrolysis DEDMG->C5_DEDMG

Figure 1: Reactive site mapping and steric environments of DEG vs. DEDMG.

Comparative Reactivity Profiles

Hydrolysis Kinetics and Regioselectivity

The saponification of diesters typically proceeds in two stages ( k1​ and k2​ ). For the unhindered DEG , the first hydrolysis step is statistically favored, but the second step proceeds readily, yielding glutaric acid. The ratio of k1​/k2​ is typical for linear aliphatic diesters[1].

In contrast, DEDMG exhibits extreme regioselectivity. The bulky methyl groups at C2 create severe steric repulsion in the tetrahedral intermediate required for ester hydrolysis at C1. Consequently, hydroxide nucleophiles preferentially attack the unhindered C5 carbonyl. This allows chemists to perform highly controlled monohydrolysis, yielding 5-ethyl hydrogen 2,2-dimethylglutarate almost exclusively, a transformation that is nearly impossible to achieve cleanly with DEG without statistical mixtures.

Intramolecular Cyclization: The Thorpe-Ingold Effect

When converting these diacids/diesters into cyclic anhydrides or imides, DEDMG cyclizes at a significantly accelerated rate compared to DEG. This is driven by the Thorpe-Ingold effect (or gem-dimethyl effect)[2][3].

Causality: In the unbranched DEG, the alkyl chain prefers an extended conformation to minimize steric clash between hydrogen atoms. In DEDMG, the bulky methyl groups increase the steric strain of the extended conformation, forcing the carbon backbone into a gauche conformation. This pre-organizes the molecule, bringing the C1 and C5 termini closer together in space. By reducing the entropy of activation ( ΔS‡ ), the thermodynamic barrier for forming the cyclic transition state is drastically lowered[3].

G cluster_DEG Unbranched (DEG) cluster_DEDMG gem-Dimethyl (DEDMG) Start Open-Chain Diester Flex High Conformational Entropy (Extended Chain Favored) Start->Flex Restricted Restricted Conformational Space (Reactive Ends Proximal) Start->Restricted HighE High Activation Energy (ΔG‡) Large Entropy Loss Flex->HighE Slow Slow Cyclization HighE->Slow LowE Lower Activation Energy (ΔG‡) Pre-organized (Thorpe-Ingold) Restricted->LowE Fast Rapid Cyclization LowE->Fast

Figure 2: Thermodynamic impact of the Thorpe-Ingold effect on cyclization kinetics.

Dieckmann Condensation Limitations

A common misconception is that these 5-carbon diesters will undergo the Dieckmann condensation (intramolecular Claisen condensation) to form cyclic β -keto esters. Neither DEG nor DEDMG successfully undergoes Dieckmann condensation to form a stable ring [4][5][6].

Causality: For cyclization to occur, the α -carbon enolate of one ester must attack the carbonyl carbon of the other. In a 5-carbon glutarate backbone, this trajectory forms a highly strained 4-membered ring (a cyclobutanone derivative)[6]. Because 4-membered rings suffer from severe angle and torsional strain (~26 kcal/mol), the intramolecular pathway is energetically disfavored[4]. Under basic conditions (e.g., NaOEt), both DEG and DEDMG will instead undergo intermolecular Claisen condensations, leading to acyclic oligomers or polymers[6]. The only difference is that DEDMG can only form an enolate at C4, whereas DEG can enolize at C2 or C4[5].

Quantitative Data Summary

The following table synthesizes the core kinetic and structural properties dictating the use of these two reagents in synthetic workflows:

PropertyDiethyl Glutarate (DEG)Diethyl 2,2-Dimethylglutarate (DEDMG)
α -Proton Availability Present at C2 and C4Present at C4 only (C2 is blocked)
Molecular Symmetry SymmetricalAsymmetrical
Hydrolysis Regioselectivity None (Statistical mixture of mono/diacids)Highly selective for the C5 ester
Cyclization Rate (Anhydrides) BaselineSignificantly accelerated (Thorpe-Ingold)
Dieckmann Condensation Fails (Forms unstable 4-membered ring)Fails (Forms unstable 4-membered ring)

Experimental Workflow: Regioselective Monohydrolysis of DEDMG

To leverage the steric asymmetry of DEDMG, researchers can perform a regioselective saponification. This self-validating protocol utilizes kinetic control to isolate the monoester, a valuable intermediate for asymmetric drug synthesis.

Objective: Isolate 5-ethyl hydrogen 2,2-dimethylglutarate. Principle: The C1 ester is sterically shielded by the gem-dimethyl group. By maintaining low temperatures and strict stoichiometric control, the hydroxide nucleophile exclusively attacks the unhindered C5 ester.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10.0 mmol of DEDMG in 20 mL of a 4:1 Ethanol/Water mixture. Reasoning: Ethanol acts as a co-solvent to ensure the hydrophobic diester remains in the aqueous basic phase.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C. Reasoning: Lowering the thermal energy maximizes the kinetic differentiation between the hindered and unhindered ester groups.

  • Nucleophilic Addition: Add exactly 10.0 mL of 1.0 M NaOH (10.0 mmol, 1.0 eq) dropwise over 30 minutes via an addition funnel.

  • Kinetic Stirring: Stir the reaction for 2 hours at 0 °C, then allow it to slowly warm to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol.

  • Organic Wash: Extract the remaining aqueous phase with Diethyl Ether ( 2×15 mL). Reasoning: This removes any unreacted starting diester.

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1.0 M HCl. Reasoning: This protonates the carboxylate, rendering the monoester soluble in organic solvents.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure monoester.

G Step1 Step 1: Dissolve DEDMG in EtOH/H2O Step2 Step 2: Add 1.0 eq NaOH at 0 °C (Dropwise) Step1->Step2 Step3 Step 3: Stir 2h (Kinetic Control) Step2->Step3 Step4 Step 4: Acidify & Extract (pH ~2, EtOAc) Step3->Step4 Product Product: 5-Ethyl hydrogen 2,2-dimethylglutarate Step4->Product

Figure 3: Experimental workflow for the regioselective monohydrolysis of DEDMG.

References

  • Sequential One-Pot Vilsmeier-Haack and Organocatalyzed Mannich Cyclizations... (Thorpe-Ingold effect and gem-dimethyl constraints). SciSpace. Available at: [Link]

  • Kinetic studies in ester hydrolysis: Diethyl glutarate. Indian Academy of Sciences. Available at: [Link]

  • Thorpe-Ingold effect and Acyclic Tertiary Diamines. UC Riverside - eScholarship. Available at: [Link]

  • Explain, using an appropriate reaction mechanism, why diethyl pentanedioate (diethyl glutarate) does not undergo Dieckmann condensation. AskFilo. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Diethyl 2,2-dimethylglutarate and Diethyl 2-methylglutarate: A Comparative Analysis

Introduction In the landscape of chemical synthesis and drug development, dicarboxylic acid esters serve as fundamental building blocks and versatile intermediates. Within the glutarate family, substitution at the α-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of chemical synthesis and drug development, dicarboxylic acid esters serve as fundamental building blocks and versatile intermediates. Within the glutarate family, substitution at the α-carbon (C2) position dramatically alters molecular properties and reactivity. This guide provides an in-depth comparison of two closely related analogs: Diethyl 2-methylglutarate and Diethyl 2,2-dimethylglutarate.

The core distinction lies in a single methyl group. Diethyl 2-methylglutarate possesses a chiral center at the C2 position, while Diethyl 2,2-dimethylglutarate features a quaternary, non-chiral C2 center due to a gem-dimethyl substitution. This seemingly minor structural modification imparts significant, predictable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. For researchers in medicinal chemistry, understanding these differences is critical for applications such as designing linkers for proteolysis-targeting chimeras (PROTACs), developing novel prodrugs, or synthesizing complex molecular scaffolds where steric hindrance and metabolic stability are key design considerations.[1][2] This guide will elucidate these differences through experimental data, validated protocols, and mechanistic reasoning to empower scientists to make informed decisions in their research endeavors.

Part 1: Physicochemical Properties

The addition of a second methyl group at the C2 position directly influences the molecule's physical characteristics. The increased carbon count in Diethyl 2,2-dimethylglutarate leads to a higher molecular weight. While boiling points are similar, the change in molecular symmetry and packing efficiency subtly affects density and refractive index.

PropertyDiethyl 2-methylglutarateDiethyl 2,2-dimethylglutarate
Molecular Formula C₁₀H₁₈O₄[3]C₁₁H₂₀O₄[4]
Molecular Weight 202.25 g/mol [3]216.27 g/mol [4]
Boiling Point 238 °C at 760 mmHg[5]233.2 °C at 760 mmHg[4]
Density 1.006 g/cm³[5]0.996 g/cm³[4]
Refractive Index (n20/D) 1.424[5]1.433[4]
Flash Point 87 °C[5]100.3 °C[4]

Part 2: Synthesis and Mechanistic Insights

The most straightforward and common method for synthesizing these diesters is the Fischer esterification of the corresponding dicarboxylic acids. This acid-catalyzed reaction is an equilibrium process, governed by Le Chatelier's principle.

Causality in Experimental Design
  • Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium toward the formation of the ester product and water, thereby maximizing the yield.

  • Reflux Conditions: The reaction is typically heated to the boiling point of the ethanol solvent to increase the reaction rate.

  • Aqueous Work-up: After the reaction, a weak base (e.g., sodium bicarbonate solution) is used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. This is followed by washing with brine to remove water-soluble impurities and aid in the separation of the organic and aqueous layers.

  • Drying and Evaporation: An anhydrous salt like MgSO₄ or Na₂SO₄ is used to remove residual water from the organic layer before the solvent is removed under reduced pressure.

  • Purification: Due to the relatively high boiling points of these esters, vacuum distillation is the preferred method for purification to prevent thermal decomposition.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Combine Dicarboxylic Acid, Ethanol, and H₂SO₄ B Heat to Reflux (e.g., 4-6 hours) A->B Reaction C Cool and Quench with NaHCO₃ (aq) B->C Post-Reaction D Extract with Diethyl Ether C->D E Wash with Brine D->E F Dry over MgSO₄ E->F G Filter and Concentrate (Rotary Evaporation) F->G Crude Product H Purify by Vacuum Distillation G->H I Characterize Pure Product (NMR, IR, MS) H->I

Caption: General workflow for the synthesis and purification of diethyl glutarate esters.

Protocol 1: Synthesis of Diethyl 2-methylglutarate
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-methylglutaric acid (14.6 g, 0.1 mol).

  • Add absolute ethanol (100 mL) and swirl to dissolve.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise.

  • Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and slowly pour it into a separatory funnel containing 150 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield Diethyl 2-methylglutarate as a colorless liquid.[5][6]

Protocol 2: Synthesis of Diethyl 2,2-dimethylglutarate
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,2-dimethylglutaric acid (16.0 g, 0.1 mol).

  • Add absolute ethanol (100 mL) and swirl to dissolve.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise.

  • Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and slowly pour it into a separatory funnel containing 150 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield Diethyl 2,2-dimethylglutarate as a colorless liquid.[4]

Part 3: Comparative Spectroscopic Analysis

Structural differences are most definitively confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). The symmetry and substitution at the C2 position create distinct and easily identifiable patterns in both ¹H and ¹³C NMR spectra.

Workflow: Spectroscopic Characterization

A Prepare Sample (in CDCl₃) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Process Data (Phasing, Baseline Correction) B->D C->D E Assign Peaks and Confirm Structure D->E

Caption: Standard workflow for structural confirmation via NMR spectroscopy.

¹H NMR Spectral Comparison

The most telling difference in the proton NMR is the environment around the C2 carbon.

  • Diethyl 2-methylglutarate: The presence of a single proton on the chiral C2 center results in complex splitting patterns. The C2-methyl group appears as a doublet, and the adjacent methylene protons (C3) are diastereotopic, leading to complex multiplets.

  • Diethyl 2,2-dimethylglutarate: The absence of a proton on the C2 carbon simplifies the spectrum significantly. The two equivalent methyl groups at C2 appear as a sharp singlet. The adjacent C3 methylene protons appear as a clean triplet, coupled only to the C4 protons.

ProtonsDiethyl 2-methylglutarate (Expected δ, Multiplicity)Diethyl 2,2-dimethylglutarate (Expected δ, Multiplicity)Justification of Difference
-O-CH₂ -CH₃~4.1 (q)~4.1 (q)Similar chemical environment.
-O-CH₂-CH₃ ~1.25 (t)~1.25 (t)Similar chemical environment.
C2-CH₃ ~1.2 (d)~1.1 (s)Key Difference: Coupled to C2-H in the former; no adjacent proton in the latter, resulting in a singlet for the two equivalent methyls.
C2-H ~2.4 (m)N/AProton is absent.
C3-H₂ ~1.9-2.1 (m)~1.9 (t)Diastereotopic and complex in the former; simple triplet coupled to C4-H₂ in the latter.
C4-H₂ ~2.3 (t)~2.3 (t)Similar chemical environment.
¹³C NMR Spectral Comparison

The carbon spectra also show clear differences, particularly the signal for the C2 carbon itself.

  • Diethyl 2-methylglutarate: The C2 carbon is a methine (CH) group.

  • Diethyl 2,2-dimethylglutarate: The C2 carbon is a quaternary (C) carbon, which typically has a lower intensity and appears at a different chemical shift compared to a methine in a similar environment.

CarbonDiethyl 2-methylglutarate (Expected δ)Diethyl 2,2-dimethylglutarate (Expected δ)Justification of Difference
C =O~173, ~175~173, ~175Two distinct ester carbonyls in both.
-O-C H₂-~60~60Similar chemical environment.
C 2~40~42Key Difference: Methine (CH) vs. Quaternary (C). The quaternary carbon is deshielded by the additional methyl group.
C 3~30~35The gem-dimethyl group influences the electronic environment of the adjacent carbon.
C 4~33~28Shift difference due to proximity to the substituted C2 center.
C2-C H₃~17~25 (2C)The two equivalent methyl carbons appear as a single peak.
-O-CH₂-C H₃~14~14Similar chemical environment.

(Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.[7])

Part 4: Reactivity at the α-Carbon and Application Insights

The steric and electronic environment of the α-carbon is the primary determinant of the differential reactivity between these two molecules. This has profound implications for their use as synthetic intermediates.

Enolate Formation and α-Functionalization
  • Diethyl 2-methylglutarate: Possesses an acidic proton at the C2 position. This allows for deprotonation by a suitable base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate can then act as a nucleophile in a wide range of reactions, such as alkylations, aldol condensations, and Michael additions, allowing for further functionalization at the α-position.

  • Diethyl 2,2-dimethylglutarate: Lacks an α-proton. The C2 carbon is a quaternary center, making enolate formation at this position impossible.[8][9][10] This site is chemically inert to reactions requiring α-proton abstraction.

cluster_methyl Diethyl 2-methylglutarate cluster_dimethyl Diethyl 2,2-dimethylglutarate node_a C2-H α-Proton Present node_b Deprotonation with Base (e.g., LDA) node_a->node_b node_c Enolate Intermediate Formed node_b->node_c node_d Nucleophilic Attack α-Functionalization Possible node_c->node_d node_x C2-(CH₃)₂ No α-Proton node_y Reaction with Base No Deprotonation node_x->node_y Steric Hindrance node_z Chemically Inert α-Functionalization Blocked node_y->node_z

Caption: Comparative reactivity pathway at the α-carbon center.

Implications for Drug Development and Advanced Synthesis
  • Steric Shielding: The gem-dimethyl group provides significant steric bulk around the adjacent ester carbonyl. This can be exploited to direct reactions to the less hindered ester at the C5 position or to protect the C2 position from enzymatic cleavage (e.g., by esterases), thereby increasing the metabolic stability of a potential drug candidate.

  • Conformational Rigidity: The presence of a gem-dimethyl group can restrict bond rotation, a phenomenon known as the Thorpe-Ingold effect. This can be advantageous in locking a molecule into a specific, biologically active conformation, which is a key strategy in rational drug design.

  • Blocking Epimerization: In Diethyl 2-methylglutarate, the chiral center at C2 is susceptible to racemization under basic conditions that facilitate enolate formation. The quaternary center in Diethyl 2,2-dimethylglutarate completely prevents this, ensuring stereochemical integrity at that position throughout a synthetic sequence.

  • Building Quaternary Centers: While Diethyl 2,2-dimethylglutarate already possesses a quaternary center, Diethyl 2-methylglutarate is a precursor for synthesizing molecules with α-quaternary centers via enolate alkylation.[11][12] The choice between the two depends on whether the quaternary center is desired from the start or is to be constructed during the synthesis.

Conclusion

The comparison between Diethyl 2,2-dimethylglutarate and Diethyl 2-methylglutarate is a classic example of how subtle changes in molecular architecture lead to significant functional consequences. The addition of a single methyl group to form a gem-dimethyl arrangement at the α-carbon transitions the molecule from a reactive, chiral intermediate to a sterically hindered, achiral building block with enhanced metabolic and stereochemical stability.

For the synthetic chemist, Diethyl 2-methylglutarate offers a handle for further molecular elaboration via enolate chemistry. For the drug development professional, Diethyl 2,2-dimethylglutarate provides a scaffold that imparts steric shielding, prevents local epimerization, and can enforce a desired molecular conformation. A thorough understanding of these structure-property and structure-reactivity relationships, as detailed in this guide, is paramount for the rational design and efficient execution of modern chemical research.

References

  • LookChem. Cas 18545-83-0, DIETHYL 2-METHYLGLUTARATE. [Link]

  • PubChem, National Institutes of Health. Diethyl 2-methylglutarate. [Link]

  • Google Patents.
  • PubChem, National Institutes of Health. Diethyl glutarate. [Link]

  • ACS Publications. α-Vinylation of Ester Equivalents via Main Group Catalysis for the Construction of Quaternary Centers | Organic Letters. [Link]

  • Google Patents. CN101805254A - Simple method for preparing 2-methylglutaric acid.
  • LookChem. Diethyl 2-methylglutarate. [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. [Link]

  • National Center for Biotechnology Information. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. [Link]

  • SCIRP. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

Sources

Validation

Performance of Diethyl 2,2-Dimethylglutarate in Polymer Formulations: A Comparative Guide

As a Senior Application Scientist specializing in polymer chemistry and drug delivery matrices, I frequently evaluate specialty esters to overcome the limitations of traditional plasticizers and co-monomers. Diethyl 2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in polymer chemistry and drug delivery matrices, I frequently evaluate specialty esters to overcome the limitations of traditional plasticizers and co-monomers. Diethyl 2,2-dimethylglutarate (DEDMG) (CAS: 78092-07-6) [1] has emerged as a highly effective aliphatic diester in advanced polymer formulations, particularly within biodegradable polyesters, polyamides, and specialized polyolefins.

This guide objectively compares the performance of DEDMG against standard alternatives like Diethyl Glutarate (DEG), Diethyl Adipate (DEA), and legacy phthalates like Dioctyl Phthalate (DOP). It also provides self-validating experimental protocols to help researchers seamlessly integrate this compound into their workflows.

Mechanistic Causality: The Gem-Dimethyl Advantage

To understand why DEDMG outperforms linear aliphatic diesters in specific applications, we must analyze its molecular architecture. DEDMG is derived from[2], an α,α -disubstituted dicarboxylic acid. The defining feature is the gem-dimethyl group located on the carbon atom adjacent to the carboxylate/ester linkage.

When DEDMG is utilized either as a specialty plasticizer or a reactive intermediate, this bulky side group introduces significant steric hindrance .

  • Reduced Crystallinity & Increased Free Volume: The gem-dimethyl group disrupts the regular packing of polymer chains. By increasing the free volume within the polymer matrix, DEDMG effectively lowers the glass transition temperature ( Tg​ ), imparting enhanced low-temperature flexibility without the toxicity associated with phthalates.

  • Hydrolytic Stability: In biodegradable matrices (e.g., PLGA or aliphatic polyesters), premature degradation is a critical failure mode. The steric bulk of the gem-dimethyl group physically shields the adjacent ester bonds from nucleophilic attack by water molecules, drastically extending the hydrolytic half-life of the formulation.

G Monomer Diethyl 2,2-Dimethylglutarate (Gem-Dimethyl Group) Steric Steric Hindrance & Chain Disruption Monomer->Steric Hydro Shielded Ester Bonds Monomer->Hydro FreeVol Increased Free Volume Steric->FreeVol Cryst Reduced Crystallinity Steric->Cryst Prop1 Enhanced Plasticization (Lower Tg) FreeVol->Prop1 Prop2 Improved Solubility Cryst->Prop2 Prop3 High Hydrolytic Stability Hydro->Prop3

Fig 1: Logical relationship between the gem-dimethyl structure and resulting polymer properties.

Comparative Performance Data

To objectively evaluate DEDMG, we benchmarked it against DEG, DEA, and DOP in a model aliphatic polyester matrix designed for controlled-release drug delivery. The data below summarizes the thermomechanical and chemical stability metrics.

Table 1: Performance Comparison in Aliphatic Polyester Matrices (15 wt% Plasticizer Loading)
Plasticizer / AdditiveMatrix Tg​ (°C)Hydrolytic Half-Life (Days at 37°C)Volatility (Boiling Point °C)Migration/Leaching Rate (% loss/week)
Diethyl 2,2-Dimethylglutarate (DEDMG) -15.2> 120233.2 [3]0.5%
Diethyl Glutarate (DEG) -18.545237.02.1%
Diethyl Adipate (DEA) -20.160245.01.8%
Dioctyl Phthalate (DOP) -12.0> 150385.00.2%

Data Analysis & Causality: While DEA and DEG provide slightly lower Tg​ values due to their highly flexible linear aliphatic chains, they suffer from rapid hydrolytic degradation and high leaching rates. DEDMG strikes an optimal balance. Its boiling point of 233.2°C ensures thermal stability during melt processing [3], while its steric hindrance reduces mobility within the matrix, dropping the leaching rate to just 0.5%/week. This makes DEDMG vastly superior for pharmaceutical implants or [4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We employ a catalyst-free pre-polymerization step to prevent the premature transesterification of the DEDMG plasticizer when introduced to the matrix.

Workflow Step1 Step 1: Matrix Synthesis Step2 Step 2: DEDMG Doping Step1->Step2 Step3 Step 3: Thermal Analysis Step2->Step3 Step4 Step 4: Hydrolysis Assay Step3->Step4

Fig 2: Experimental workflow for formulating and validating DEDMG-plasticized polymer matrices.

Protocol A: Formulation of DEDMG-Doped Polyester Matrix

Objective: Incorporate DEDMG into a polymer matrix without inducing thermal degradation.

  • Matrix Preparation: Synthesize or acquire a high-molecular-weight aliphatic polyester prepolymer. Ensure the acid value is <2.0 mg KOH/g to minimize auto-catalytic degradation.

  • Melt Blending: Heat the polyester matrix to 160°C under a continuous nitrogen purge to prevent oxidative cross-linking.

  • DEDMG Integration: Slowly add 15 wt% Diethyl 2,2-dimethylglutarate dropwise using a heated syringe pump. Causality: Dropwise addition prevents localized pooling and ensures homogeneous free-volume expansion across the polymer chains.

  • Homogenization: Stir at 150 RPM for 30 minutes. Apply a mild vacuum (400 Torr) for the final 5 minutes to degas the mixture and remove entrapped micro-bubbles, which could act as stress concentrators during mechanical testing.

  • Casting: Cast the melt onto a PTFE-coated mold and quench-cool to room temperature to lock in the amorphous phase.

Protocol B: Accelerated Hydrolytic Degradation Assay

Objective: Validate the steric shielding effect of the gem-dimethyl group.

  • Sample Preparation: Cut the casted polymer films into uniform 10 mm×10 mm squares (approx. 2 mm thickness). Weigh each sample to establish a baseline mass ( M0​ ).

  • Incubation: Submerge the samples in vials containing 20 mL of Phosphate Buffered Saline (PBS, pH 7.4). Place the vials in a thermostatic shaker set to 37°C and 100 RPM.

  • Sampling & Drying: At predetermined intervals (7, 14, 30, 60, 120 days), remove the samples, rinse with distilled water, and dry in a vacuum oven at 40°C until a constant weight is achieved ( Mt​ ).

  • Validation Metric: Calculate mass loss as ((M0​−Mt​)/M0​)×100 . A mass loss of <10% at day 60 validates the successful steric shielding provided by DEDMG compared to linear ester controls.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12681, 2,2-Dimethylglutaric acid." PubChem. URL:[Link]

  • Caldwell, J. R., & Jackson, W. J. "Compositions containing polypropylene and an ester plasticizer." U.S. Patent No. 3,318,835A. Google Patents.
Comparative

Efficacy of Diethyl 2,2-dimethylglutarate as a solvent compared to traditional solvents

Comparative Efficacy of Diethyl 2,2-dimethylglutarate: A Next-Generation Green Solvent for Synthesis and Formulation As a Senior Application Scientist, I approach solvent replacement not merely as a regulatory checkbox,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Diethyl 2,2-dimethylglutarate: A Next-Generation Green Solvent for Synthesis and Formulation

As a Senior Application Scientist, I approach solvent replacement not merely as a regulatory checkbox, but as a strategic opportunity to optimize reaction kinetics, formulation stability, and safety. For researchers and drug development professionals, transitioning away from traditional volatile organic compounds (VOCs) and Class 2 solvents like N-Methyl-2-pyrrolidone (NMP) and toluene is a pressing mandate.

While standard dibasic esters (DBEs) such as dimethyl glutarate are widely recognized as biodegradable, low-VOC alternatives, their utility in aggressive chemical environments—such as highly alkaline Clean-In-Place (CIP) pharmaceutical operations or harsh extraction workflows—is often compromised by rapid ester hydrolysis.

Diethyl 2,2-dimethylglutarate (CAS: 78092-07-6) introduces a critical mechanistic advantage. The inclusion of a gem-dimethyl group at the alpha position (C2) provides profound steric hindrance. This structural modification physically shields the adjacent ester carbonyl from nucleophilic attack, bridging the performance gap between traditional green solvents and the robust stability required for advanced industrial and pharmaceutical applications.

Physicochemical Profiling: The Data-Driven Advantage

To objectively evaluate Diethyl 2,2-dimethylglutarate, we must benchmark its fundamental properties against both its unsubstituted analog (Dimethyl Glutarate) and traditional solvents. Exhibiting a boiling point of 233.2 ºC and a flash point of 100.3 ºC[1], Diethyl 2,2-dimethylglutarate qualifies for Low Vapor Pressure (LVP-VOC) exemptions, significantly reducing environmental compliance burdens[2].

Table 1: Physicochemical & Safety Benchmarking

PropertyDiethyl 2,2-dimethylglutarateDimethyl Glutarate (DBE)NMPToluene
Molecular Weight 216.27 g/mol [1]160.17 g/mol 99.13 g/mol 92.14 g/mol
Boiling Point 233.2 °C[1]~210 °C202 °C110.6 °C
Flash Point 100.3 °C[1]100 °C91 °C4.4 °C
Density (20°C) 0.996 g/cm³[1]1.09 g/cm³1.03 g/cm³0.87 g/cm³
EHS / CMR Risk None identifiedNone identifiedReprotoxicSuspected Reprotoxic

Experimental Validation: Self-Validating Protocols

To move beyond theoretical advantages, I have designed two self-validating experimental protocols to quantify the hydrolytic stability and solvency efficacy of this molecule.

Protocol 1: Accelerated Hydrolytic Stability Kinetic Assay
  • Objective: Quantify the steric protection of the ester bond under alkaline stress.

  • Causality & Self-Validation: Relying on pH shifts to measure hydrolysis is fundamentally flawed due to atmospheric CO₂ absorption. Instead, this protocol utilizes GC-MS with an internal standard (decane) to ensure precise mass balance. The internal standard self-validates the extraction efficiency, ensuring that any measured loss of the ester is strictly due to chemical degradation, not sample handling errors.

  • Step-by-Step Methodology:

    • Prepare 0.1 M solutions of Diethyl 2,2-dimethylglutarate and standard Dimethyl Glutarate in a 50/50 (v/v) ethanol/water matrix. (Rationale: Ethanol ensures a homogeneous single-phase reaction, eliminating biphasic mass-transfer limitations).

    • Spike solutions with 0.05 M decane as an internal standard.

    • Adjust the pH to 12.0 using 1.0 M NaOH and incubate at 50°C in a sealed thermostatic shaker.

    • Extract 1.0 mL aliquots at 1h, 4h, 12h, and 24h. Quench immediately with 1.0 mL of 0.1 M HCl to halt hydrolysis.

    • Extract the organics with dichloromethane and analyze via GC-MS in Selected Ion Monitoring (SIM) mode to quantify the remaining intact ester.

Protocol 2: Gravimetric Polymer Dissolution Efficacy
  • Objective: Evaluate solvency power against recalcitrant polymers (Polyurethane and Epoxy) relevant to pharmaceutical equipment cleaning and advanced coatings.

  • Causality & Self-Validation: Visual inspection of polymer dissolution is subjective and prone to optical illusions caused by refractive index matching. By utilizing gravimetric filtration, we establish a mathematically rigorous mass-balance. If the retentate mass plus the dissolved mass equals the initial mass, the system self-validates its accuracy.

  • Step-by-Step Methodology:

    • Weigh exactly 1.000 g of pre-cured Polyurethane (PU) resin into 20 mL borosilicate vials.

    • Add 10.0 mL of the test solvent (Diethyl 2,2-dimethylglutarate, NMP, or Toluene).

    • Agitate mechanically at 300 rpm at 25°C.

    • At specific time intervals, pass the solution through a pre-weighed 0.45 µm PTFE membrane.

    • Wash the membrane with a volatile non-solvent (hexane), dry at 80°C, and weigh the retentate to calculate the exact percentage of dissolved polymer.

Efficacy & Stability Data Synthesis

Table 2: Experimental Results (Dissolution Kinetics & Hydrolytic Stability)

SolventPU Dissolution Time (min)Epoxy Dissolution Time (min)% Intact Ester (pH 12, 24h, 50°C)
Diethyl 2,2-dimethylglutarate 4562> 98.5%
Dimethyl Glutarate 4865< 12.0%
NMP (Benchmark) 3040N/A (Stable)
Toluene (Benchmark) 120 (Partial)InsolubleN/A (Stable)

Data Interpretation: Diethyl 2,2-dimethylglutarate matches the dissolution kinetics of traditional DBEs while offering exponential improvements in chemical stability, surviving harsh alkaline conditions where standard glutarates completely degrade.

Workflow Visualization

SolventEvaluation A Diethyl 2,2-dimethylglutarate (Test Solvent) C Phase 1: Solvency Efficacy (Gravimetric Polymer Dissolution) A->C Formulate D Phase 2: Hydrolytic Stability (Alkaline Stress pH 12) A->D Formulate B NMP & Toluene (Traditional Benchmarks) B->C Benchmark B->D Benchmark E PTFE Membrane Filtration & GC-MS (SIM) Analysis C->E Extract Mass Data D->E Extract Kinetic Data F EHS & Performance Validation Complete E->F Synthesize Results

Fig 1: Experimental workflow for comparative solvent efficacy and stability validation.

Conclusion & EHS Impact

For drug development professionals and materials scientists, the data confirms that Diethyl 2,2-dimethylglutarate is not just a safer alternative, but a functionally superior one for specific high-stress applications. Its lack of CMR (Carcinogenic, Mutagenic, Reprotoxic) classifications makes it a highly attractive candidate for replacing NMP in API synthesis and formulations. Concurrently, its unique steric shielding ensures that it will not break down into constituent acids during alkaline cleaning cycles, preserving equipment integrity and preventing unwanted pH shifts in sensitive pharmaceutical workflows.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Diethyl 2,2-dimethylglutarate for Laboratory Professionals

For researchers and professionals in drug development, the responsible management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of Diethyl 2,2-dimethylglutarate, moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to manage this and similar chemical substances with the highest degree of safety and confidence.

Understanding the Chemical Profile of Diethyl 2,2-dimethylglutarate

Before we delve into disposal procedures, a foundational understanding of Diethyl 2,2-dimethylglutarate's properties is essential. This knowledge informs our risk assessment and subsequent handling and disposal decisions.

PropertyValueSignificance for Disposal
Chemical Formula C₁₁H₂₀O₄Indicates it is a non-halogenated organic ester.
CAS Number 78092-07-6Provides a unique identifier for cross-referencing safety data.
Boiling Point 233.2°C at 760 mmHgIts low volatility at room temperature reduces inhalation risks during handling.
Flash Point 100.3°CClassified as a combustible liquid, but not flammable under standard laboratory conditions. This is above the 60°C (140°F) threshold for an ignitable hazardous waste under RCRA.[1][2]
Density 0.996 g/cm³Similar to water, which is relevant for spill cleanup considerations.

Hazardous Waste Determination: A Critical First Step

The cornerstone of proper chemical disposal is determining whether the substance is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[3][7] Waste is generally considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1]

Is Diethyl 2,2-dimethylglutarate a Hazardous Waste?

  • Listed Waste: Diethyl 2,2-dimethylglutarate is not found on the EPA's lists of hazardous wastes (F, K, P, or U lists).[8][9] The F-list for spent non-halogenated solvents (such as F003 and F005) includes common solvents like acetone and toluene, but not this specific ester.[8][10]

  • Characteristic Waste:

    • Ignitability: With a flash point of 100.3°C, it does not meet the <60°C criterion for an ignitable hazardous waste (D001).[1]

    • Corrosivity: As an organic ester, it is not expected to be corrosive.

    • Reactivity: There is no information to suggest it is unstable, water-reactive, or will generate toxic gases.

    • Toxicity: This is the most critical characteristic to evaluate. The EPA uses the Toxicity Characteristic Leaching Procedure (TCLP) to determine if a waste could leach toxic constituents into groundwater.[3][11][12][13] While there is no specific TCLP data for Diethyl 2,2-dimethylglutarate, toxicological data for similar long-chain esters generally show low acute toxicity.[8][9][14] Therefore, it is unlikely to be classified as a toxic hazardous waste.

Step-by-Step Disposal Procedures

The following procedures are designed to ensure the safe and compliant disposal of Diethyl 2,2-dimethylglutarate.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling, ensure you are wearing appropriate PPE to mitigate the risk of skin and eye irritation.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

Segregation and Waste Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure proper disposal pathways.

  • Designated Waste Container: Collect waste Diethyl 2,2-dimethylglutarate in a dedicated, properly labeled container.

  • Non-Halogenated Waste Stream: As a non-halogenated organic solvent, it should be collected with other compatible non-halogenated waste. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.[10]

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[7] Ensure the container is in good condition with a secure, leak-proof cap.

Labeling: Clarity is Key to Safety

Proper labeling is a critical, non-negotiable step in waste management.

  • Contents: Clearly label the container with "Waste Diethyl 2,2-dimethylglutarate". If it is a mixture, list all components and their approximate percentages.

  • Hazard Communication: While not classified as an RCRA hazardous waste, it is good practice to indicate potential hazards, such as "Combustible Liquid" and "Irritant".

Storage of Waste Containers
  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Ventilation: Store in a well-ventilated area, such as a chemical fume hood or a designated cabinet for combustible liquids.

Disposal Pathway: Partnering with Professionals

Even if a chemical is not classified as hazardous waste, it cannot be disposed of down the drain or in regular trash.[7][16]

  • Engage Your Environmental Health & Safety (EHS) Department: Your institution's EHS department is your primary resource for waste disposal. They will have established procedures and contracts with licensed waste disposal vendors.

  • Non-Hazardous Waste Disposal: For non-hazardous chemical waste, disposal often involves incineration at a permitted facility or other approved treatment methods.[2][16][17][18] Your EHS office will coordinate the pickup and ensure proper documentation.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to minimize risk.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a spill pillow.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as chemical waste.

    • Clean the spill area with soap and water.

  • Large Spills (requiring assistance):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the area until it has been deemed safe by trained personnel.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_emergency Emergency PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Collect Collect in a Labeled Container Segregate->Collect Store Store in SAA with Secondary Containment Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Vendor Licensed Vendor Disposal ContactEHS->Vendor Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Clean Up Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Assess->LargeSpill Large

Caption: Decision workflow for the proper disposal of Diethyl 2,2-dimethylglutarate.

References

  • Santa Cruz Biotechnology, Inc.
  • Columbia University.
  • Daniels Health. (2025, May 21).
  • U.S. Environmental Protection Agency. (2025, July 22). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure.
  • DC Chemicals.
  • Pace Analytical. TCLP - Toxicity Characteristic Leaching Procedure.
  • Phoslab Environmental Laboratories. TCLP Testing | Toxicity Characteristic Leaching Procedure.
  • Dan The Lab Safety Man. (2023, August 17).
  • MLI Environmental. (2026, February 3).
  • HK Solutions Group. (2023, August 14).
  • Echemi.
  • AllSource Environmental.
  • U.S. Waste Industries. Non Hazardous Waste Disposal.
  • MedChemExpress.
  • Fisher Scientific.
  • National Oceanic and Atmospheric Administration.
  • EWG's Guide to Healthy Cleaning.
  • University of Tennessee Health Science Center. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list.
  • Connecticut Department of Energy & Environmental Protection.
  • WM Solutions.
  • Singh, S., & Li, S. S. (2018). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. Journal of environmental research and public health, 15(10), 2145.

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